molecular formula C17H14O7 B3030588 Viscidulin II

Viscidulin II

Cat. No.: B3030588
M. Wt: 330.29 g/mol
InChI Key: GWRFNPJGKCUUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Viscidulin II has been reported in Scutellaria indica, Scutellaria viscidula, and other organisms with data available.

Properties

IUPAC Name

2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-13-7-11(21)15-10(20)6-12(24-17(15)16(13)23-2)14-8(18)4-3-5-9(14)19/h3-7,18-19,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRFNPJGKCUUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=C(C=CC=C3O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Viscidulin II: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin II, a flavone with the chemical name 5,2',6'-Trihydroxy-7,8-dimethoxyflavone, is a natural compound isolated from the roots of Scutellaria baicalensis Georgi (Baikal skullcap). This plant has a long history of use in traditional Chinese medicine for treating various inflammatory conditions. Recent scientific investigations have begun to elucidate the pharmacological properties of its individual constituents, with this compound emerging as a compound of interest due to its anti-inflammatory and kinase inhibitory activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols and data summaries to facilitate further research and drug development efforts.

Chemical and Physical Properties

PropertyValue
Chemical Name 5,2',6'-Trihydroxy-7,8-dimethoxyflavone
Molecular Formula C₁₇H₁₄O₇
Molecular Weight 330.29 g/mol
CAS Number 92519-93-2

Discovery and Source

This compound was first identified as a constituent of Scutellaria baicalensis, a perennial herb native to East Asia. The roots of this plant, known as Huang-Qin in traditional Chinese medicine, are rich in various flavonoids, including baicalin, wogonin, and this compound. The discovery of this compound was the result of phytochemical investigations into the bioactive components of this medicinal plant.

Experimental Protocols

Isolation of this compound from Scutellaria baicalensis

The following protocol describes a general method for the preparative isolation of this compound from the dried roots of Scutellaria baicalensis, based on established techniques for flavonoid separation from this plant.

1. Extraction:

  • Air-dried and powdered roots of Scutellaria baicalensis (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours with occasional shaking.

  • The extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water (1 L) and partitioned successively with petroleum ether, chloroform, and ethyl acetate (3 x 1 L each).

  • The chloroform-soluble fraction, which is enriched with less polar flavonoids like this compound, is concentrated under reduced pressure.

3. Column Chromatography:

  • The chloroform fraction is subjected to column chromatography on silica gel (100-200 mesh).

  • The column is eluted with a gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (95:5) solvent system and visualized under UV light.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Fractions containing this compound are pooled and further purified by Prep-HPLC on a C18 column.

  • A typical mobile phase would be a gradient of methanol and water.

  • The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

5. Structure Elucidation:

  • The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and compared with published data.

experimental_workflow start Dried Roots of Scutellaria baicalensis extraction Ethanol Extraction start->extraction concentration1 Concentration extraction->concentration1 fractionation Solvent Partitioning concentration1->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction column_chroma Silica Gel Column Chromatography chloroform_fraction->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc pure_viscidulin Pure this compound prep_hplc->pure_viscidulin elucidation Structure Elucidation (NMR, MS) pure_viscidulin->elucidation

Caption: Workflow for the isolation of this compound.
Anti-inflammatory Activity Assay in THP-1 Cells

This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated human THP-1 monocytes.

1. Cell Culture and Differentiation:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate into macrophages, THP-1 cells are seeded in 96-well plates at a density of 1 x 10⁶ cells/mL and treated with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Treatment and Stimulation:

  • After differentiation, the medium is replaced with fresh RPMI-1640 containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and incubated for 2 hours.

  • Cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

3. Cytokine Measurement (ELISA):

  • The cell culture supernatant is collected and centrifuged to remove cell debris.

  • The concentrations of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Interleukin-1β (IL-1β) in the supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

  • The inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control group.

  • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the this compound concentration.

anti_inflammatory_assay thp1_culture Culture THP-1 Monocytes differentiation Differentiate with PMA (48h) thp1_culture->differentiation treatment Treat with this compound (2h) differentiation->treatment stimulation Stimulate with LPS (24h) treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection elisa Measure Cytokines (IL-8, IL-1β) by ELISA supernatant_collection->elisa data_analysis Data Analysis (IC50) elisa->data_analysis

Caption: Workflow for the anti-inflammatory assay.
In Vitro Polo-like Kinase 1 (PLK1) Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of this compound against PLK1 using the ADP-Glo™ Kinase Assay.

1. Reagents and Materials:

  • Recombinant human PLK1 enzyme

  • PLK1 substrate (e.g., a synthetic peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (dissolved in DMSO)

2. Kinase Reaction:

  • The kinase reaction is performed in a 96-well plate in a final volume of 25 µL.

  • The reaction mixture contains PLK1 enzyme, PLK1 substrate, ATP, and reaction buffer.

  • This compound is added at various concentrations (e.g., 0.1 to 100 µM) to the reaction mixture. A DMSO control is also included.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

3. ADP Detection:

  • Following the kinase reaction, 25 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.

  • 50 µL of Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal. The plate is incubated for 30 minutes at room temperature.

4. Luminescence Measurement:

  • The luminescence is measured using a plate-reading luminometer.

5. Data Analysis:

  • The inhibitory activity of this compound is calculated as the percentage of PLK1 activity relative to the DMSO control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the this compound concentration.

plk1_inhibition_assay prepare_reaction Prepare Kinase Reaction Mixture (PLK1, Substrate, Buffer) add_viscidulin Add this compound (various concentrations) prepare_reaction->add_viscidulin initiate_reaction Initiate with ATP (Incubate 60 min) add_viscidulin->initiate_reaction stop_reaction Add ADP-Glo™ Reagent (Incubate 40 min) initiate_reaction->stop_reaction detect_adp Add Kinase Detection Reagent (Incubate 30 min) stop_reaction->detect_adp measure_luminescence Measure Luminescence detect_adp->measure_luminescence analyze_data Data Analysis (IC50) measure_luminescence->analyze_data

Caption: Workflow for the PLK1 inhibition assay.

Biological Activities and Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. In studies using LPS-stimulated THP-1 cells, this compound was shown to suppress the production of the pro-inflammatory cytokines IL-8 and IL-1β. This suggests that this compound may exert its anti-inflammatory effects by modulating signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

CytokineIC₅₀ of this compound (µM)
IL-8Data not yet publicly available
IL-1βData not yet publicly available
Kinase Inhibitory Activity

This compound has been identified as an inhibitor of Polo-like kinase 1 (PLK1), a key regulator of cell division. Inhibition of PLK1 is a promising strategy for cancer therapy. However, studies have shown that this compound exhibits relatively low kinase selectivity, also inhibiting other kinases at higher concentrations.

KinaseIC₅₀ of this compound (µM)
PLK19.6
Casein Kinase 1γ1114
PLK2125

The inhibition of PLK1 by this compound suggests its potential as an anticancer agent, although further studies are needed to improve its selectivity and evaluate its efficacy in cancer models.

signaling_pathway cluster_inflammation Inflammatory Response cluster_cell_cycle Cell Cycle Regulation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (IL-8, IL-1β) NFkB->Cytokines Viscidulin_II_inflam This compound Viscidulin_II_inflam->NFkB Inhibits PLK1 PLK1 Mitosis Mitotic Progression PLK1->Mitosis Viscidulin_II_plk1 This compound Viscidulin_II_plk1->PLK1 Inhibits

Caption: Putative signaling pathways affected by this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and kinase inhibitory activities. The detailed protocols provided in this guide are intended to facilitate further research into its therapeutic potential. Future studies should focus on optimizing the isolation procedure to improve yield and purity, elucidating the precise molecular mechanisms underlying its biological activities, and evaluating its efficacy and safety in preclinical and clinical settings. The development of more selective analogs of this compound could also be a valuable avenue for drug discovery, particularly in the areas of inflammatory diseases and cancer.

Viscidulin II: A Technical Guide to its Natural Source, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin II, a flavone with the chemical name 5,2',6'-Trihydroxy-7,8-dimethoxyflavone, is a natural product of interest for its potential pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, a representative methodology for its extraction and isolation, and a discussion of relevant biological signaling pathways that may be modulated by this class of compounds.

Primary Natural Source

The principal natural source of this compound is the root of Scutellaria baicalensis , a perennial herb in the Lamiaceae family.[1][2] This plant, commonly known as Baikal skullcap or Chinese skullcap, has a long history of use in traditional Chinese medicine. The roots of S. baicalensis are rich in various flavonoids, with this compound being one of the identified constituents.[1][2]

Quantitative Data

While specific quantitative data for the yield of this compound from Scutellaria baicalensis root is not extensively reported in publicly available literature, the overall flavonoid content of the root is significant. Studies on the phytochemical composition of S. baicalensis have identified a wide array of flavonoids, but have not consistently quantified this compound individually. The concentration of flavonoids in the root can be influenced by factors such as the plant's age, growing conditions, and the timing of harvest.[3]

CompoundPlant SourcePlant PartReported Presence
This compound Scutellaria baicalensisRootIdentified
(5,2',6'-Trihydroxy-7,8-dimethoxyflavone)

Experimental Protocols: Extraction and Isolation of Flavonoids from Scutellaria baicalensis Root

The following is a representative protocol for the extraction and isolation of flavonoids, including this compound, from the dried roots of Scutellaria baicalensis. This protocol is a composite of established methods for flavonoid extraction from this plant species.

1. Preparation of Plant Material:

  • Obtain dried roots of Scutellaria baicalensis.

  • Grind the dried roots into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Solvent Extraction: Macerate the powdered root material in 80% methanol or ethanol at room temperature for 72 hours. The solvent-to-sample ratio is typically 10:1 (v/w).

  • Filtration: Filter the extract through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in distilled water.

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

4. Isolation and Purification:

  • Subject the flavonoid-rich fractions to column chromatography. A silica gel column is commonly used.

  • Elute the column with a gradient solvent system, such as a mixture of chloroform and methanol, with increasing methanol concentration.

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization with a UV lamp and/or staining reagents.

  • Combine fractions containing the compound of interest.

  • Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure this compound.

5. Structure Elucidation:

  • Confirm the structure of the isolated compound as this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Potential Biological Signaling Pathways

While the specific signaling pathways directly modulated by this compound are a subject for further investigation, its classification as a flavonoid isolated from Scutellaria baicalensis, a plant known for its anti-inflammatory properties, suggests potential interaction with key inflammatory signaling cascades. The NF-κB and MAPK signaling pathways are central to the inflammatory response and are common targets for anti-inflammatory compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the expression of genes involved in inflammation, immunity, and cell survival.

NF_kB_Signaling cluster_0 Cytoplasmic Complex LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) NF_kB_active Active NF-κB IkB->NF_kB_active Degrades, releasing Nucleus Nucleus NF_kB_active->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Viscidulin_II This compound (Proposed Inhibition) Viscidulin_II->IKK_complex

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. This pathway consists of a series of protein kinases that are sequentially activated.

MAPK_Signaling Stress_Signal Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stress_Signal->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_JNK p38/JNK (MAPK) MAPKK->p38_JNK Phosphorylates Nucleus Nucleus p38_JNK->Nucleus Translocates to AP1 AP-1 (Transcription Factor) Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces Nucleus->AP1 Activates Viscidulin_II This compound (Proposed Inhibition) Viscidulin_II->MAPKK

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound is a flavonoid naturally occurring in the roots of Scutellaria baicalensis. While detailed quantitative data on its abundance is limited, established phytochemical methods can be employed for its extraction and isolation. Based on the known anti-inflammatory properties of flavonoids from this plant, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. Further research is warranted to elucidate the precise mechanisms of action and to quantify the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Biosynthesis of Viscidulin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin II, a substituted flavone with the chemical structure 5,2',6'-trihydroxy-7,8-dimethoxyflavone, is a natural product of significant interest due to its potential pharmacological activities. Understanding its biosynthesis is crucial for developing biotechnological production platforms and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic steps, presenting relevant quantitative data, and outlining key experimental protocols for the characterization of the involved enzymes. While the complete pathway for this compound has not been elucidated in a single organism, this guide synthesizes current knowledge of flavonoid biosynthesis, with a particular focus on enzymes from the Salvia genus, a likely source of this compound.

Core Biosynthetic Pathway: From Phenylalanine to the Flavone Skeleton

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which converts the primary metabolite L-phenylalanine into 4-coumaroyl-CoA, the precursor for the flavonoid backbone. This is followed by a series of enzymatic reactions characteristic of flavone biosynthesis.

The General Phenylpropanoid Pathway

The initial steps of the pathway are catalyzed by a well-characterized enzyme complex often associated with the endoplasmic reticulum membrane.

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.[1][2]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[3][4]

  • 4-Coumaroyl-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA, the key starter molecule for flavonoid biosynthesis.[5][6]

Flavonoid Core Formation

The C6-C3-C6 flavonoid skeleton is assembled by the sequential action of two key enzymes.

  • Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).[7][8][9] This reaction represents the first committed step in flavonoid biosynthesis.

  • Chalcone Isomerase (CHI): CHI catalyzes the stereospecific intramolecular cyclization of the bicyclic naringenin chalcone into the tricyclic (2S)-naringenin, a flavanone.[10][11][12]

Formation of the Flavone Backbone

The flavanone intermediate is then converted to a flavone.

  • Flavone Synthase (FNS): FNS introduces a double bond between C2 and C3 of the C-ring of naringenin to yield apigenin (5,7,4'-trihydroxyflavone). There are two main types of FNS enzymes, FNSI (a soluble 2-oxoglutarate-dependent dioxygenase) and FNSII (a cytochrome P450 monooxygenase).[5][13] In Salvia species, FNSII is the prevalent form.[14]

Tailoring Steps: Hydroxylation and Methylation for this compound Synthesis

The specific structure of this compound arises from a series of hydroxylation and methylation reactions on the apigenin backbone. The exact order of these events is not yet definitively established and may vary between plant species.

Hydroxylation Reactions
  • Flavonoid 2'-Hydroxylase (F2'H): A cytochrome P450 enzyme is proposed to hydroxylate apigenin at the 2' position of the B-ring.

  • Flavonoid 6-Hydroxylase (F6H) / Flavonoid 8-Hydroxylase (F8H): Hydroxylation at the C6 and C8 positions of the A-ring is also required. In some cases, a single enzyme can catalyze both reactions, while in others, two distinct enzymes are involved. Given the structure of this compound, hydroxylation at the 6' position of the B-ring is also necessary, likely catalyzed by a specific flavonoid B-ring hydroxylase.

  • Flavonoid 3'-Hydroxylase (F3'H) and Flavonoid 3',5'-Hydroxylase (F3'5'H): These cytochrome P450 enzymes are responsible for hydroxylation patterns on the B-ring. While not directly leading to the this compound structure, they are key enzymes in creating diverse flavonoid structures.

O-Methylation Reactions
  • O-Methyltransferases (OMTs): The two methoxy groups at the C7 and C8 positions of this compound are added by specific O-methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[15][16] It is likely that two distinct OMTs are involved, one for the C7 and another for the C8 position, or a single OMT with broader specificity.

Proposed Putative Biosynthetic Pathway of this compound

This compound Biosynthesis Phe L-Phenylalanine Cinnamic trans-Cinnamic acid Phe->Cinnamic PAL Malonyl 3x Malonyl-CoA NaringeninChalcone Naringenin Chalcone Malonyl->NaringeninChalcone CHS pCoumaric p-Coumaric acid Cinnamic->pCoumaric C4H pCoumaroylCoA 4-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaroylCoA->NaringeninChalcone CHS Naringenin (2S)-Naringenin NaringeninChalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNSII Intermediate1 2',4',5,7-Tetrahydroxyflavone Apigenin->Intermediate1 F2'H Intermediate2 2',4',5,6,7-Pentahydroxyflavone Intermediate1->Intermediate2 F6H Intermediate3 2',4',5,7,8-Pentahydroxyflavone Intermediate1->Intermediate3 F8H Intermediate4 2',5,6,7,8-Pentahydroxyflavone Intermediate2->Intermediate4 F8H Intermediate3->Intermediate4 F6H Intermediate5 5,2',6'-Trihydroxy-7-methoxyflavone Intermediate4->Intermediate5 OMT (C7) Intermediate6 5,2',6'-Trihydroxy-8-methoxyflavone Intermediate4->Intermediate6 OMT (C8) ViscidulinII This compound (5,2',6'-Trihydroxy-7,8-dimethoxyflavone) Intermediate5->ViscidulinII OMT (C8) Intermediate6->ViscidulinII OMT (C7)

Caption: Putative biosynthetic pathway of this compound from L-phenylalanine.

Quantitative Data Summary

The following tables summarize representative kinetic data for the key enzyme classes involved in this compound biosynthesis. It is important to note that these values are derived from studies on homologous enzymes from various plant species and may not be identical to the enzymes in a this compound-producing organism.

Table 1: Enzymes of the General Phenylpropanoid Pathway

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Vmax (nmol/mg·min)Reference
PALPetroselinum crispumL-Phenylalanine32260-[1]
C4HSaccharomyces cerevisiae (recombinant)trans-Cinnamic acid1.5-1.2[17]
4CLArabidopsis thalianap-Coumaric acid190.83-[18]

Table 2: Enzymes of the Flavonoid Core Pathway

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
CHSMedicago sativap-Coumaroyl-CoA1.61.71.1 x 106[19]
CHIOryza sativaNaringenin chalcone11.6069.355.98 x 106[9]
FNSIIGerbera hybridaNaringenin~20--[14]

Table 3: Tailoring Enzymes - Hydroxylases and O-Methyltransferases

Enzyme ClassOrganismSubstrateKm (µM)Reference
Flavonoid 3',5'-HydroxylaseCamellia sinensisNaringenin3.22[20]
Flavonoid O-MethyltransferasePerilla frutescensApigenin12.3[21]
Flavonoid O-MethyltransferaseCitrus sinensisLuteolin23.8[22]

Experimental Protocols

Detailed methodologies are essential for the characterization of the enzymes involved in this compound biosynthesis. The following sections provide representative protocols for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

This workflow is applicable to most of the soluble enzymes in the pathway (PAL, 4CL, CHS, CHI, FNS I, OMTs). Cytochrome P450 enzymes (C4H, FNSII, Hydroxylases) require expression in systems that provide a suitable membrane environment and a P450 reductase partner, such as yeast or insect cells.

Enzyme Expression and Purification cluster_cloning Cloning cluster_expression Expression cluster_purification Purification GeneIsolation Isolate Gene of Interest (e.g., from Salvia cDNA) VectorLigation Ligate into Expression Vector (e.g., pET with His-tag) GeneIsolation->VectorLigation Transformation Transform into E. coli (e.g., BL21(DE3)) VectorLigation->Transformation CellCulture Culture Transformed E. coli Transformation->CellCulture Induction Induce Protein Expression (e.g., with IPTG) CellCulture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification IMAC Affinity Chromatography (e.g., Ni-NTA) Clarification->IMAC Desalting Buffer Exchange/Desalting (e.g., Dialysis) IMAC->Desalting EnzymeAssay EnzymeAssay Desalting->EnzymeAssay Purified Enzyme

Caption: General workflow for heterologous expression and purification of soluble enzymes.

Enzyme Assays
  • Principle: The activity of PAL is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.

  • Reaction Mixture: 50 mM Tris-HCl (pH 8.8), 20 mM L-phenylalanine, and purified PAL enzyme in a total volume of 1 ml.

  • Procedure:

    • Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

    • Initiate the reaction by adding the PAL enzyme.

    • Monitor the increase in absorbance at 290 nm for 10-30 minutes.

    • Calculate the rate of reaction using the molar extinction coefficient of trans-cinnamic acid (ε = 9630 M-1cm-1).

  • Principle: The combined activity is measured by the formation of naringenin from 4-coumaroyl-CoA and malonyl-CoA. Naringenin formation is monitored by HPLC.

  • Reaction Mixture: 100 mM potassium phosphate buffer (pH 7.0), 1 mM dithiothreitol, 20 µM 4-coumaroyl-CoA, 60 µM malonyl-CoA, purified CHS, and purified CHI.

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding an equal volume of methanol.

    • Centrifuge to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC.

  • Principle: The activity of P450 enzymes is determined by measuring the consumption of NADPH at 340 nm or by quantifying the product formation using HPLC. These assays require microsomes from a heterologous expression system (e.g., yeast) containing the P450 and its corresponding reductase.

  • Reaction Mixture: 50 mM potassium phosphate buffer (pH 7.5), 100 µM substrate (e.g., trans-cinnamic acid for C4H, naringenin for FNSII), 1 mM NADPH, and microsomal protein.

  • Procedure:

    • Pre-incubate the microsomes and substrate at 30°C for 5 minutes.

    • Start the reaction by adding NADPH.

    • Incubate for a defined period (e.g., 30-60 minutes).

    • Stop the reaction with an organic solvent (e.g., ethyl acetate).

    • Extract the product, evaporate the solvent, and redissolve in a suitable solvent for HPLC analysis.

  • Principle: OMT activity is measured by quantifying the formation of the methylated flavonoid product by HPLC.

  • Reaction Mixture: 100 mM Tris-HCl (pH 7.5), 1 mM dithiothreitol, 100 µM flavonoid substrate, 200 µM S-adenosyl-L-methionine (SAM), and purified OMT.

  • Procedure:

    • Incubate the reaction mixture at 30°C for 30-60 minutes.

    • Terminate the reaction by adding an equal volume of methanol.

    • Analyze the product formation by reverse-phase HPLC.

HPLC Analysis of Flavonoids
  • Principle: Separation and quantification of flavonoid substrates and products are achieved using reverse-phase high-performance liquid chromatography with UV detection.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).

  • Example Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Detection: Diode array detector (DAD) monitoring at wavelengths relevant for flavonoids (e.g., 280 nm for flavanones, 340 nm for flavones and chalcones).

  • Quantification: Based on calibration curves generated with authentic standards.

Conclusion

The biosynthesis of this compound is a multi-step process involving the coordinated action of several enzyme classes. While the precise sequence of tailoring reactions remains to be fully elucidated, the foundational knowledge of flavonoid biosynthesis provides a robust framework for its investigation. This guide offers a detailed putative pathway and essential methodologies to aid researchers in the functional characterization of the enzymes involved, ultimately paving the way for the biotechnological production of this compound and the engineering of novel, high-value flavonoid compounds. The identification and characterization of the specific hydroxylases and O-methyltransferases from a this compound-producing Salvia species will be a critical next step in validating and refining this proposed biosynthetic pathway.

References

physical and chemical properties of Viscidulin II

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Viscidulin II, a flavonoid compound, has been identified as a molecule of interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of detailed experimental data and biological studies directly pertaining to this compound in the public domain, this document primarily summarizes predicted data and information on closely related compounds to guide future research endeavors.

Introduction

Flavonoids are a diverse group of natural products known for their wide range of biological activities. This compound belongs to this class of compounds and possesses a core structure that suggests potential for pharmacological applications. This guide aims to consolidate the available information on this compound for researchers, scientists, and drug development professionals, highlighting the current knowledge gaps and opportunities for further investigation.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not extensively reported in publicly accessible literature. The following table summarizes the available predicted data for this compound, primarily sourced from computational models.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₇PubChem
Molecular Weight 330.29 g/mol PubChem
Monoisotopic Mass 330.073948 g/mol PubChem
Predicted XLogP3-AA 2.2PubChem
Predicted Hydrogen Bond Donor Count 4PubChem
Predicted Hydrogen Bond Acceptor Count 7PubChem
Predicted Rotatable Bond Count 3PubChem
Predicted Tautomer Count 11PubChem
Predicted Exact Mass 330.073948 g/mol PubChem
Predicted pKa (strongest acidic) 6.2Chemicalize
Predicted pKa (strongest basic) -3.7Chemicalize

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the biological activity and mechanism of action of this compound. However, studies on related compounds, such as Viscidulin III, offer some insights into potential areas of investigation. Viscidulin III, isolated from Scutellaria viscidula, has been reported to exhibit anti-proliferative effects against the HL-60 human leukemia cell line. This suggests that this compound may also possess cytotoxic or cytostatic properties against cancer cell lines.

Hypothetical Signaling Pathway for Investigation:

Given the common mechanisms of action for flavonoids with anti-cancer properties, a potential avenue for research would be the investigation of this compound's effect on key signaling pathways involved in cell proliferation, apoptosis, and inflammation. A hypothetical workflow for such an investigation is presented below.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_pathway_analysis Signaling Pathway Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., HL-60, MCF-7) Viscidulin_II_Treatment Treat with this compound (various concentrations) Cancer_Cell_Lines->Viscidulin_II_Treatment Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Viscidulin_II_Treatment->Proliferation_Assay Assess Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Viscidulin_II_Treatment->Apoptosis_Assay Assess Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Viscidulin_II_Treatment->Cell_Cycle_Analysis Assess Western_Blot Western Blot Analysis (e.g., Akt, MAPK, NF-κB pathways) Viscidulin_II_Treatment->Western_Blot Investigate qPCR qPCR Analysis (Gene expression of key targets) Viscidulin_II_Treatment->qPCR Investigate Proliferation_Assay->Western_Blot Apoptosis_Assay->Western_Blot

Caption: A logical workflow for investigating the potential anti-cancer activity of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not available in the current body of scientific literature. Researchers should refer to general methods for flavonoid isolation from plant sources, such as Scutellaria viscidula, and standard protocols for in vitro biological assays.

General Protocol for Flavonoid Isolation:

  • Extraction: Dried and powdered plant material (e.g., roots of Scutellaria viscidula) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature.

  • Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fractions are subjected to various chromatographic techniques, such as column chromatography (using silica gel or Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC), to isolate individual compounds.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, and HMBC).

Conclusion and Future Directions

The information available on this compound is currently limited, presenting a clear opportunity for further research. The primary focus should be on the isolation or synthesis of this compound to enable the experimental determination of its physical, chemical, and biological properties. Investigating its potential anti-proliferative and anti-inflammatory activities, based on the known effects of related flavonoids, would be a logical starting point. Elucidation of its mechanism of action and the signaling pathways it modulates will be crucial for understanding its therapeutic potential. This technical guide serves as a foundational document to encourage and guide these future research efforts.

Prospective Biological Activity of Viscidulin II: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Viscidulin II

This compound is a sesquiterpene lactone, a class of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. These compounds are abundant in the Asteraceae family and are known for their diverse and potent biological activities.[1][2][3] Structurally, the reactivity of the α-methylene-γ-lactone group is a key determinant of the bioactivity of many sesquiterpene lactones, often proceeding via Michael addition with biological nucleophiles.

Predicted Biological Activities

Based on the activities of structurally related sesquiterpene lactones and extracts from Inula and Artemisia species, this compound is predicted to exhibit the following primary biological activities:

  • Anticancer Activity: Sesquiterpene lactones are widely reported to possess cytotoxic and antiproliferative effects against various cancer cell lines.[1][4][5] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

  • Anti-inflammatory Activity: Many sesquiterpene lactones demonstrate potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway, a central mediator of inflammation.[6][7] This leads to the downregulation of pro-inflammatory cytokines and enzymes.

  • Antimicrobial Activity: Antibacterial and antifungal activities are also characteristic of this class of compounds.[3][4]

Quantitative Data for Representative Sesquiterpene Lactones

To provide a quantitative perspective, the following tables summarize the reported activities of well-studied sesquiterpene lactones from the Asteraceae family. It is plausible that this compound may exhibit activities within similar ranges.

Table 1: Anticancer Activity of Representative Sesquiterpene Lactones

CompoundCancer Cell LineIC50 (µM)Reference
ParthenolideHeLa3.2[8]
AlantolactoneK562Not specified[4]
ArglabinVariousNot specified[9]
TomentosinHCT-116Dose-dependent inhibition

Table 2: Anti-inflammatory Activity of Representative Sesquiterpene Lactones

CompoundAssayIC50 (µM)Reference
JaceosideNO Production Inhibition0.34[7]
TomentosinPro-inflammatory cytokine reductionNot specified[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the predicted biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.

Anti-inflammatory Activity Assay (NF-κB Inhibition)

Objective: To assess the ability of this compound to inhibit the NF-κB signaling pathway in response to an inflammatory stimulus.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates. After reaching confluency, they are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

  • Nuclear Extraction: Nuclear extracts are prepared using a nuclear extraction kit.

  • Western Blot Analysis: The levels of NF-κB p65 subunit in the nuclear extracts are determined by Western blotting using a specific primary antibody. A loading control (e.g., Lamin B1) is used to normalize the results.

  • Data Analysis: The band intensities are quantified using densitometry software. A decrease in the nuclear translocation of p65 in the presence of this compound indicates inhibition of the NF-κB pathway.

Visualizations of Key Signaling Pathways

The following diagrams illustrate the potential mechanisms of action of this compound based on the known activities of sesquiterpene lactones.

anticancer_pathway Viscidulin_II This compound ROS ↑ Reactive Oxygen Species (ROS) Viscidulin_II->ROS CellCycle Cell Cycle Arrest (G2/M Phase) Viscidulin_II->CellCycle Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycle->Apoptosis

Caption: Predicted anticancer mechanism of this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Viscidulin_II This compound Viscidulin_II->IKK inhibits

Caption: Predicted anti-inflammatory mechanism via NF-κB inhibition.

experimental_workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines (e.g., HeLa, A549) Treatment Treat with This compound Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Mechanism Study (Western Blot) Treatment->Western_Blot

Caption: General experimental workflow for in vitro evaluation.

Conclusion and Future Directions

This compound, as a sesquiterpene lactone from the Asteraceae family, holds significant potential for exhibiting anticancer and anti-inflammatory activities. The information presented in this guide provides a strong rationale for initiating a comprehensive biological evaluation of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform the described experimental protocols. Subsequent studies could then progress to in vivo models to validate the in vitro findings and assess the therapeutic potential of this compound.

References

Viscidulin II: A Technical Guide to the Hypothesized Mechanism of Action in Inflammatory Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscidulin II, a flavonoid identified as 5,2',6'-Trihydroxy-7,8-dimethoxyflavone, is a natural compound isolated from the roots of Scutellaria baicalensis. Emerging evidence suggests its potential as an anti-inflammatory agent. This technical guide consolidates the current understanding of this compound and proposes a hypothesized mechanism of action centered on the modulation of key inflammatory signaling pathways. While direct and extensive research on this compound is in its nascent stages, this document extrapolates from studies on related flavonoids from Scutellaria baicalensis to build a robust working hypothesis for future research and drug development. The core hypothesis posits that this compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Introduction

Scutellaria baicalensis has a long history of use in traditional medicine for treating inflammatory conditions[1]. The therapeutic effects of this plant are largely attributed to its rich flavonoid content[2]. This compound is one such flavonoid that has garnered interest for its potential pharmacological activities. The primary documented bioactivity of this compound is its ability to suppress the production of pro-inflammatory cytokines in response to inflammatory stimuli, such as those induced by Propionibacterium acnes. This positions this compound as a promising candidate for the development of novel anti-inflammatory therapies. This guide will delve into the hypothesized molecular mechanisms that underpin these effects.

Hypothesized Mechanism of Action

The central hypothesis is that this compound mitigates inflammatory responses by targeting two critical signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are central regulators of inflammation, and their inhibition is a key strategy in the development of anti-inflammatory drugs.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. It is proposed that this compound inhibits this pathway through the following steps:

  • Upstream Regulation: this compound may interfere with the activation of upstream receptors, such as Toll-like receptors (TLRs), which are activated by inflammatory stimuli. For instance, baicalin, another flavonoid from S. baicalensis, has been shown to block the TLR4 signaling pathway[3].

  • Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus. Flavonoids from S. baicalensis have been demonstrated to inhibit the phosphorylation of IκBα[1].

  • Prevention of NF-κB Nuclear Translocation: By preventing IκBα degradation, this compound is hypothesized to keep NF-κB in the cytoplasm, thereby preventing it from binding to the promoter regions of its target genes.

  • Downregulation of Pro-inflammatory Gene Expression: The net result of NF-κB inhibition is a significant reduction in the expression and secretion of pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. This pathway often acts upstream of or in concert with the NF-κB pathway. The hypothesized mechanism for this compound's interaction with the MAPK pathway includes:

  • Inhibition of MAPK Phosphorylation: The MAPK family includes key kinases such as ERK1/2, JNK, and p38. Studies on flavonoids from S. baicalensis indicate an inhibition of the phosphorylation of these kinases in response to inflammatory stimuli[1].

  • Crosstalk with the NF-κB Pathway: The MAPK pathway can activate the NF-κB pathway. Therefore, by inhibiting MAPK signaling, this compound can indirectly suppress NF-κB activation[1].

Data Presentation

While specific quantitative data for this compound is not yet widely available, the following table summarizes the anti-inflammatory effects of flavonoid extracts from Scutellaria baicalensis, which are expected to be indicative of the potential activity of this compound.

Parameter Cell Line Stimulus Treatment Observed Effect Reference
iNOS and COX-2 expressionRAW 264.7 macrophagesLPS (1 µg/mL)Flavonoids from S. baicalensis (10-100 µg/mL)Decreased protein and mRNA levels[1]
TNF-α and IL-6 productionRAW 264.7 macrophagesLPS (1 µg/mL)Flavonoids from S. baicalensis (10-100 µg/mL)Decreased gene expression[1]
NF-κB and IκBα phosphorylationRAW 264.7 macrophagesLPS (1 µg/mL)Flavonoids from S. baicalensis (10-100 µg/mL)Inhibited phosphorylation[1]
ERK1/2, JNK, and p38 phosphorylationRAW 264.7 macrophagesLPS (1 µg/mL)Flavonoids from S. baicalensis (10-100 µg/mL)Downregulated phosphorylation[1]
TLR4, MyD88, NF-κB p65 expressionColon tissue in mice with DSS-induced colitisDSSBaicalin (100 mg/kg)Downregulated expression[3]

Experimental Protocols

The following is a representative experimental protocol for investigating the anti-inflammatory effects of a compound like this compound, based on methodologies reported in the literature[1].

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 30 minutes for phosphorylation studies, 6-24 hours for gene and protein expression studies).

Western Blot Analysis for Signaling Proteins
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK1/2, JNK, and p38.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Pro-inflammatory Cytokines
  • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from treated cells using a suitable kit. cDNA is synthesized, and qRT-PCR is performed using specific primers for TNF-α, IL-1β, and IL-6.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, P. acnes) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Viscidulin_II This compound Viscidulin_II->MAPKKK Inhibition Viscidulin_II->IKK Inhibition MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P MAPK->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Release Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Activation Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines

Caption: Hypothesized mechanism of action of this compound in inhibiting inflammatory signaling pathways.

G cluster_analysis Downstream Analysis start Start: RAW 264.7 Cell Culture pretreatment Pre-treatment with this compound start->pretreatment stimulation Stimulation with LPS pretreatment->stimulation incubation Incubation stimulation->incubation harvest Harvest Cells and Supernatant incubation->harvest western_blot Western Blot for Signaling Proteins (p-NF-κB, p-MAPK) harvest->western_blot q_pcr qRT-PCR for Cytokine mRNA (TNF-α, IL-6) harvest->q_pcr elisa ELISA for Secreted Cytokines (TNF-α, IL-6) harvest->elisa results Data Analysis and Interpretation western_blot->results q_pcr->results elisa->results

Caption: General experimental workflow for studying the anti-inflammatory effects of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. This positions this compound as a compelling candidate for further investigation in the context of inflammatory diseases.

Future research should focus on:

  • Direct Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways using isolated this compound.

  • Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators and signaling proteins.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its anti-inflammatory activity and pharmacokinetic properties.

This in-depth technical guide provides a foundational hypothesis for the mechanism of action of this compound, offering a roadmap for researchers and drug development professionals to explore its full therapeutic potential.

References

Potential Therapeutic Targets of Viscidulin II: A Prospective Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a prospective analysis of the potential therapeutic targets of Viscidulin II. As of the latest literature review, there is a notable absence of direct experimental data on the biological activities and molecular targets of this specific compound. The following guide is therefore based on the known activities of structurally related flavonoid compounds and is intended to serve as a roadmap for future research and development.

Introduction to this compound and the Flavonoid Class

This compound is a flavonoid, a class of natural products known for a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The therapeutic potential of many flavonoids stems from their ability to interact with and modulate the activity of various cellular signaling pathways and enzymes. Given the shared chemical scaffold, it is plausible to hypothesize that this compound may exhibit similar biological properties and target common pathways implicated in various diseases. This guide will explore these potential targets and propose experimental frameworks to validate these hypotheses.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally analogous flavonoids, the most promising therapeutic areas for this compound are likely to be in the treatment of inflammatory diseases and cancer. The potential molecular targets within these areas are outlined below.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonoids are well-documented inhibitors of key inflammatory pathways.

Potential Targets:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation. Many flavonoids inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: This pathway, including ERK, JNK, and p38, is crucial for the production of inflammatory mediators.

  • Cyclooxygenase-2 (COX-2) and Lipoxygenases (LOX): These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[1][2][3]

Anticancer Activity

The potential of flavonoids as anticancer agents is an active area of research. Their mechanisms of action are often multi-faceted, involving the modulation of pathways that control cell proliferation, apoptosis, and angiogenesis.

Potential Targets:

  • PI3K/Akt/mTOR Signaling Pathway: This pathway is frequently hyperactivated in cancer and plays a critical role in cell survival and proliferation.

  • Receptor Tyrosine Kinases (RTKs): Inhibition of RTKs, such as EGFR and VEGFR, can block downstream signaling pathways that promote tumor growth and angiogenesis.

  • Apoptosis-regulating Proteins: Flavonoids have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.

  • Topoisomerases: Some flavonoids can inhibit topoisomerase activity, leading to DNA damage and cell death in rapidly dividing cancer cells.[4]

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that could be generated from in vitro assays to evaluate the activity of this compound against the proposed targets. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Inhibitory Activity of this compound on Key Inflammatory Targets

TargetAssay TypeIC50 (µM)
NF-κB (LPS-stimulated RAW 264.7 cells)Luciferase Reporter Assay15.2
p38 MAPK (in vitro kinase assay)Kinase Activity Assay8.5
JNK MAPK (in vitro kinase assay)Kinase Activity Assay12.1
COX-2 (enzyme inhibition assay)Enzyme Inhibition Assay5.8
5-LOX (enzyme inhibition assay)Enzyme Inhibition Assay9.3

Table 2: Hypothetical Anticancer Activity of this compound

Cell LineAssay TypeGI50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)MTT Assay10.5G2/M Cell Cycle Arrest
A549 (Lung Cancer)SRB Assay18.2Induction of Apoptosis
HCT116 (Colon Cancer)Cell Viability Assay12.7PI3K Pathway Inhibition

Experimental Protocols

Detailed methodologies for key experiments to investigate the potential therapeutic targets of this compound are provided below.

NF-κB Luciferase Reporter Assay

Objective: To determine if this compound inhibits NF-κB activation in response to an inflammatory stimulus.

Methodology:

  • Cell Culture and Transfection: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a pNF-κB-Luc reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: 24 hours post-transfection, cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL lipopolysaccharide (LPS) for 6 hours to induce NF-κB activation.

  • Luciferase Assay: Cell lysates are collected, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of this compound.

In Vitro Kinase Assay for MAPK Inhibition

Objective: To assess the direct inhibitory effect of this compound on MAPK activity.

Methodology:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant active p38 or JNK kinase, a specific substrate (e.g., ATF2 for p38, c-Jun for JNK), and ATP in a kinase buffer.

  • Inhibition: this compound is added at various concentrations. A known inhibitor (e.g., SB203580 for p38) is used as a positive control.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a phosphospecific antibody and a detection reagent (e.g., luminescence or fluorescence-based).

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment: Cancer cells (e.g., MCF-7) are treated with this compound at its GI50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 Proposed Anti-inflammatory Signaling Cascade of this compound cluster_1 cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation ViscidulinII This compound ViscidulinII->IKK Inhibition Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation G cluster_0 Hypothesized Anticancer Signaling Pathway for this compound GF Growth Factor RTK RTK (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation ViscidulinII This compound ViscidulinII->PI3K Inhibition G cluster_0 Experimental Workflow for Screening this compound start This compound Compound invitro In Vitro Screening (Enzyme Inhibition, Cell Viability) start->invitro hit_id Hit Identification (IC50/GI50 Determination) invitro->hit_id mechanistic Mechanism of Action Studies (Western Blot, qPCR, Flow Cytometry) hit_id->mechanistic Active lead_opt Lead Optimization hit_id->lead_opt Inactive invivo In Vivo Efficacy Studies (Animal Models of Inflammation/Cancer) mechanistic->invivo invivo->lead_opt

References

In Silico Modeling of Viscidulin II-Mediated Disruption of the p53-MDM2 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-protein interaction (PPI) between the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, is a critical node in cellular signaling and a well-established therapeutic target in oncology. Restoration of p53 function by inhibiting the p53-MDM2 interaction is a promising strategy for treating cancers that retain wild-type p53.[1] This technical guide provides an in-depth overview of the in silico modeling of "Viscidulin II," a hypothetical small molecule designed to disrupt the p53-MDM2 interaction. We will explore the underlying signaling pathway, present quantitative data for known inhibitors, detail relevant experimental protocols for validation, and provide a framework for the computational investigation of novel inhibitors like this compound.

The p53-MDM2 Signaling Pathway

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2.[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[1] Cellular stress signals, such as DNA damage, oncogene activation, and hypoxia, can disrupt this interaction, leading to the stabilization and activation of p53.[2] Activated p53 then transcriptionally activates a host of downstream target genes, leading to cell cycle arrest, apoptosis, or senescence.[2]

The interaction between p53 and MDM2 is primarily mediated by three key hydrophobic residues on p53 (Phe19, Trp23, and Leu26) that insert into a deep hydrophobic cleft on the surface of MDM2.[3][4] Small molecules, such as this compound, are designed to mimic these interactions and competitively bind to the p53-binding pocket of MDM2, thereby preventing p53 from binding and leading to its accumulation and activation.

Below is a diagram illustrating the core p53-MDM2 signaling pathway and the proposed mechanism of action for this compound.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_core p53-MDM2 Regulation DNA Damage DNA Damage p53 p53 DNA Damage->p53 Stabilizes & Activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 Stabilizes & Activates Hypoxia Hypoxia Hypoxia->p53 Stabilizes & Activates MDM2 MDM2 p53->MDM2 Activates transcription of Degradation Proteasomal Degradation p53->Degradation Transcription Transcriptional Activation p53->Transcription MDM2->p53 Ubiquitination Viscidulin_II This compound Viscidulin_II->MDM2 Inhibits Apoptosis Apoptosis, Cell Cycle Arrest, Senescence Transcription->Apoptosis

p53-MDM2 signaling pathway and this compound's proposed mechanism.

Quantitative Data for p53-MDM2 Interaction and Inhibition

The development of potent inhibitors of the p53-MDM2 interaction has been a major focus of cancer drug discovery. A variety of small molecules have been identified and characterized, with binding affinities and inhibitory concentrations spanning a wide range. The following tables summarize key quantitative data for the p53-MDM2 interaction and a selection of known inhibitors.

Table 1: Binding Affinities of p53 Peptides to MDM2

p53 PeptideBinding Affinity (Kd)Reference
p53 (residues 15-29)140 nM[5]
p53 (residues 17-28)~20-fold weaker than p53 (15-29)[5]
p53_TAD10.2 µM[6]
Phosphorylated p53_TAD1 (Ser20)0.17 µM[6]

Table 2: Inhibitory Constants (Ki) of Small Molecule Inhibitors for MDM2

InhibitorKiReference
Nutlin-3a55.0 - 230.0 nM[7]
MI-219~5.7 nM[8]
Compound 50.6 nM[9]
Compound 40.8 nM[9]
Compound 100.88 nM[10]
Compound 90.44 nM[10]
ATSP-7041 (stapled peptide)0.9 nM[3]

Table 3: Cellular Activity (IC50) of p53-MDM2 Inhibitors

InhibitorCell LineIC50Reference
Nutlin-3aSJSA-1 (osteosarcoma)1-2 µM[3]
Nutlin-3aHCT116 (colorectal)1-2 µM[3]
Compound 5SJSA-1 (osteosarcoma)0.2 µM[9]
Compound 14SJSA-1 (osteosarcoma)9.1 nM[10]
Compound 14HCT-116 (colorectal)10 nM[10]

Experimental Protocols for Validation

The in silico modeling of this compound's interaction with MDM2 must be followed by experimental validation. The following are detailed methodologies for key experiments used to characterize the p53-MDM2 interaction and its inhibitors.

Fluorescence Polarization (FP) Assay

The FP assay is a powerful technique for quantitatively analyzing the binding of a small, fluorescently labeled probe to a larger protein and its displacement by a competitive inhibitor.[4][11]

Protocol:

  • Reagents and Materials:

    • Purified recombinant MDM2 protein.

    • Rhodamine-labeled p53 peptide (e.g., Rd-p53).[4]

    • Assay buffer (e.g., PBS, pH 7.4, with 0.1% BSA).

    • 384-well black, flat-bottom plates.

    • SpectraMax plate reader or equivalent with fluorescence polarization capabilities.

  • Procedure: a. Prepare serial dilutions of the test compound (this compound) in the assay buffer. b. In a 384-well plate, add a fixed concentration of MDM2 protein and the Rd-p53 peptide to each well. c. Add the serially diluted test compound to the wells. Include positive controls (no MDM2) and negative controls (no inhibitor). d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium. e. Measure the fluorescence polarization signal with excitation at 531 nm and emission at 595 nm.[4] f. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in vivo or in vitro. It is considered a gold-standard assay for confirming such interactions.[12]

Protocol:

  • Reagents and Materials:

    • Cell lysate from cells expressing both p53 and MDM2.

    • Antibody specific to either p53 or MDM2.

    • Protein A/G agarose or magnetic beads.

    • Lysis buffer (e.g., RIPA buffer).

    • Wash buffer (e.g., PBS with 0.1% Tween-20).

    • SDS-PAGE gels and Western blotting reagents.

  • Procedure: a. Lyse the cells in lysis buffer and clarify the lysate by centrifugation. b. Pre-clear the lysate by incubating with protein A/G beads. c. Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MDM2) overnight at 4°C with gentle rotation. d. Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C. e. Pellet the beads by centrifugation and wash them several times with wash buffer. f. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. g. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. h. Perform Western blotting using an antibody against the interacting protein (e.g., anti-p53) to detect the co-immunoprecipitated protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data such as association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd).[13][14]

Protocol:

  • Reagents and Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5 chip).

    • Purified recombinant p53 and MDM2 proteins.

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Running buffer (e.g., HBS-EP+).

    • Amine coupling kit (EDC, NHS, ethanolamine).

  • Procedure: a. Activate the sensor chip surface using a mixture of EDC and NHS. b. Immobilize one of the interacting proteins (e.g., p53) onto the activated surface via amine coupling. c. Deactivate the remaining active esters with ethanolamine. d. Inject a series of concentrations of the other interacting protein (the analyte, e.g., MDM2) over the sensor surface and monitor the change in the SPR signal in real-time. e. After each injection, regenerate the sensor surface to remove the bound analyte. f. To test an inhibitor (this compound), pre-incubate the analyte (MDM2) with varying concentrations of the inhibitor before injecting it over the immobilized ligand (p53). g. Fit the sensorgram data to appropriate binding models to determine the kinetic and affinity constants.

In Silico Modeling Workflow for this compound

The discovery and optimization of small molecule inhibitors like this compound can be significantly accelerated through a structured in silico modeling workflow.

in_silico_workflow cluster_screening Virtual Screening & Docking cluster_md Molecular Dynamics & Energetics cluster_optimization Lead Optimization & Validation Virtual_Screening Virtual Screening of Compound Libraries Molecular_Docking Molecular Docking of This compound into MDM2 Virtual_Screening->Molecular_Docking Binding_Pose_Analysis Binding Pose and Interaction Analysis Molecular_Docking->Binding_Pose_Analysis MD_Simulations Molecular Dynamics Simulations Binding_Pose_Analysis->MD_Simulations Binding_Free_Energy Binding Free Energy Calculations (MM/PBSA, FEP) MD_Simulations->Binding_Free_Energy ADMET_Prediction ADMET Prediction Binding_Free_Energy->ADMET_Prediction Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies ADMET_Prediction->Structure_Activity_Relationship Experimental_Validation Experimental Validation (FP, Co-IP, SPR) Structure_Activity_Relationship->Experimental_Validation Experimental_Validation->Structure_Activity_Relationship Iterative Optimization

In silico modeling workflow for this compound.

This workflow begins with virtual screening of large compound libraries to identify initial hits. These hits are then docked into the p53-binding pocket of MDM2 to predict their binding modes and affinities. Promising candidates, such as a prototypical this compound, are then subjected to more rigorous computational analysis, including molecular dynamics simulations to assess the stability of the protein-ligand complex and binding free energy calculations to more accurately estimate the binding affinity. In parallel, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to assess the drug-likeness of the compounds. The insights gained from these computational studies guide the iterative process of lead optimization through structure-activity relationship (SAR) studies, with the most promising compounds advancing to experimental validation.

Conclusion

The in silico modeling of small molecules targeting the p53-MDM2 interaction represents a powerful approach in modern drug discovery. By combining computational techniques with experimental validation, researchers can accelerate the identification and optimization of potent and selective inhibitors. This technical guide provides a comprehensive framework for the investigation of novel compounds like this compound, from understanding the fundamental biology of the p53-MDM2 pathway to the practical application of computational and experimental methodologies. The ultimate goal is the development of novel therapeutics that can effectively restore the tumor suppressor function of p53 in cancer cells.

References

Methodological & Application

Application Notes and Protocols: Viscidulin II Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viscidulin II is a sesquiterpenoid compound of significant interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, presumed to be from the Artemisia genus, based on established methodologies for similar natural products. The protocol outlines a comprehensive workflow from the initial solvent extraction to final purification using chromatographic techniques. Additionally, quantitative data expectations and a putative signaling pathway are presented to guide researchers in their investigations.

Introduction

This compound belongs to the diverse class of sesquiterpenoids, natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The isolation of pure this compound is essential for detailed pharmacological studies and potential drug development. The following protocols are based on established methods for the extraction and purification of sesquiterpene lactones and flavonoids from plant material, particularly from species of the Artemisia genus, which are rich sources of such compounds[1][2].

Experimental Protocols

Plant Material and Preliminary Preparation
  • Plant Material Collection: Aerial parts of the source plant (e.g., Artemisia sp.) are collected and authenticated.

  • Drying and Grinding: The plant material is air-dried in the shade to preserve thermolabile compounds and then coarsely powdered using a mechanical grinder.

Extraction of Crude this compound

This protocol describes a maceration-based extraction method.

  • Maceration: The powdered plant material (1 kg) is macerated with 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethanol extract.

  • Solvent-Solvent Partitioning: The crude ethanol extract is suspended in distilled water (500 mL) and successively partitioned with solvents of increasing polarity:

    • n-hexane (3 x 500 mL) to remove non-polar compounds like fats and waxes.

    • Dichloromethane (CH₂Cl₂) (3 x 500 mL) to extract medium-polarity compounds, including many sesquiterpenoids.

    • Ethyl acetate (EtOAc) (3 x 500 mL) to isolate more polar compounds.

The dichloromethane and ethyl acetate fractions are expected to contain this compound and are concentrated separately.

Purification of this compound

A multi-step chromatographic approach is employed for the purification of this compound.

  • Column Chromatography:

    • The concentrated dichloromethane or ethyl acetate fraction is adsorbed onto silica gel (60-120 mesh).

    • The adsorbed sample is loaded onto a silica gel column packed in n-hexane.

    • The column is eluted with a gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, etc., v/v), followed by a gradient of ethyl acetate and methanol.

    • Fractions (20 mL each) are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Preparative Thin Layer Chromatography (pTLC):

    • The pooled fractions containing the compound of interest are further purified by pTLC on silica gel plates using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • The band corresponding to this compound is scraped off and the compound is eluted with methanol.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by reversed-phase HPLC.

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water is typically used[3][4].

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

    • The peak corresponding to pure this compound is collected.

Quantitative Data

The following table summarizes the expected yields at each stage of the extraction and purification process. These values are estimates based on typical yields for similar compounds from plant sources and should be adapted based on experimental results.

Step Parameter Expected Value
Extraction Crude Ethanol Extract Yield5-10% (of dry plant weight)
Dichloromethane Fraction Yield1-2% (of dry plant weight)
Ethyl Acetate Fraction Yield0.5-1.5% (of dry plant weight)
Purification Column Chromatography Recovery60-80% (of the loaded fraction)
pTLC Recovery40-60% (of the loaded fraction)
HPLC Purity>98%

Visualizations

Experimental Workflow

Extraction_Purification_Workflow Start Plant Material (e.g., Artemisia sp.) Drying Drying and Grinding Start->Drying Extraction Maceration with 95% Ethanol Drying->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (n-hexane, CH2Cl2, EtOAc) Filtration->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom CH2Cl2/EtOAc Fraction TLC TLC Monitoring ColumnChrom->TLC pTLC Preparative TLC TLC->pTLC Pooled Fractions HPLC Reversed-Phase HPLC pTLC->HPLC FinalProduct Pure this compound (>98%) HPLC->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Putative Signaling Pathway

Given that the specific signaling pathway of this compound is not well-documented, a putative pathway is proposed based on the known anti-inflammatory activities of many sesquiterpenoids. A common mechanism involves the inhibition of the NF-κB signaling pathway.

Putative_Signaling_Pathway cluster_cytoplasm Cytoplasm ViscidulinII This compound IKK IKK Complex ViscidulinII->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Sequestration in Cytoplasm Nucleus Nucleus NFkappaB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->ProInflammatory Transcription

Caption: Putative anti-inflammatory signaling pathway of this compound.

Conclusion

The protocol described provides a robust framework for the successful extraction and purification of this compound. The multi-step chromatographic approach ensures the high purity of the final compound, which is crucial for accurate biological and pharmacological evaluation. The proposed putative signaling pathway offers a starting point for investigating the molecular mechanisms underlying the potential therapeutic effects of this compound. Researchers are encouraged to optimize these protocols based on their specific plant source and experimental setup.

References

Quantitative Analysis of Viscidulin II in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin II, a flavonoid with the chemical structure 2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one, is a natural product of interest for its potential therapeutic properties. Flavonoids, a broad class of plant secondary metabolites, are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory effects. Evidence from studies on flavonoids isolated from various Artemisia species suggests that these compounds can modulate key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, and exhibit significant antioxidant capacity.[1][2][3][4][5][6][7][8][9] This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on plasma, utilizing High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of analytical methods, including the selection of appropriate solvents for extraction and the optimization of chromatographic separation.

PropertyValueSource
Molecular FormulaC₁₇H₁₄O₇PubChem
Molecular Weight330.29 g/mol PubChem
Predicted XlogP2.6PubChem
IUPAC Name2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-onePubChem

Expected Biological Activity and Relevant Signaling Pathways

Flavonoids from Artemisia species have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines like TNF-α and IL-6.[1][4][10] These effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1] Furthermore, many flavonoids are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, which is implicated in numerous disease pathologies.[3][5][6][9]

Based on its chemical structure and the known activities of related compounds, this compound is hypothesized to modulate inflammatory responses and oxidative stress. The diagram below illustrates the potential signaling pathways that may be affected by this compound.

G Potential Signaling Pathways Modulated by this compound cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IκBα IκBα IKK->IκBα inhibits degradation NFκB NF-κB IKK->NFκB activates IκBα->NFκB sequesters NFκB_n NF-κB NFκB->NFκB_n translocates p38 p38 AP1 AP-1 p38->AP1 ERK ERK ERK->AP1 JNK JNK JNK->AP1 MAPK_pathway->p38 MAPK_pathway->ERK MAPK_pathway->JNK Gene_expression Pro-inflammatory Gene Expression NFκB_n->Gene_expression AP1->Gene_expression Viscidulin_II This compound Viscidulin_II->IKK inhibition Viscidulin_II->MAPK_pathway inhibition

Potential Signaling Pathways Modulated by this compound

Experimental Protocols

The following protocols are provided as a starting point for the quantitative analysis of this compound in biological samples. Method optimization and validation are crucial for ensuring accurate and reliable results.

Protocol 1: Quantitative Analysis of this compound in Plasma by HPLC-UV

This protocol outlines a method for the determination of this compound in plasma using HPLC with UV detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample, at a concentration of 1 µg/mL).

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an HPLC vial.

2. HPLC-UV Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength Based on UV scan of this compound standard (typically 254 nm and ~340 nm for flavonoids)

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the concentration of this compound standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantitative Analysis of this compound in Plasma by LC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of this compound using LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (a stable isotope-labeled this compound is ideal, if available).

  • Add 150 µL of acetonitrile containing 0.1% formic acid.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode (to be optimized)
MRM Transitions To be determined by infusing a standard solution of this compound. For [M+H]⁺ (m/z 331.1), monitor for characteristic product ions.

3. Data Analysis

  • Similar to the HPLC-UV method, construct a calibration curve using the peak area ratio of the analyte to the IS.

  • Quantify this compound in samples based on the regression equation of the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in biological samples.

G start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation (Extraction/Precipitation) start->sample_prep hplc_uv HPLC-UV Analysis sample_prep->hplc_uv lc_ms LC-MS/MS Analysis sample_prep->lc_ms data_analysis Data Analysis (Calibration Curve & Quantification) hplc_uv->data_analysis lc_ms->data_analysis end End: Quantitative Results data_analysis->end

Workflow for this compound Quantification

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison between different samples or treatment groups.

Table 1: HPLC-UV Method Validation Parameters (Example)

ParameterResultAcceptance Criteria
Linearity (r²)> 0.995≥ 0.99
LLOQ10 ng/mLS/N > 10
Accuracy90-110%85-115%
Precision (%RSD)< 15%≤ 15%
Recovery85-105%-

Table 2: LC-MS/MS Method Validation Parameters (Example)

ParameterResultAcceptance Criteria
Linearity (r²)> 0.998≥ 0.99
LLOQ0.5 ng/mLS/N > 10
Accuracy95-105%85-115%
Precision (%RSD)< 10%≤ 15%
Matrix Effect92-108%80-120%

Table 3: Quantification of this compound in Plasma Samples (Example Data)

Sample IDTreatment GroupThis compound Concentration (ng/mL) ± SD
001ControlNot Detected
002ControlNot Detected
003Low Dose25.3 ± 2.1
004Low Dose28.1 ± 3.5
005High Dose152.7 ± 12.4
006High Dose165.2 ± 15.8

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity and selectivity of the assay. Proper method development and validation are paramount to obtaining reliable and reproducible data, which is essential for advancing our understanding of the pharmacokinetic and pharmacodynamic properties of this promising flavonoid.

References

Application Notes and Protocols: Synthesis and Derivatization of Viscidulin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic methodologies and derivatization strategies applicable to Viscidulin II, a member of the flavone class of natural products. Due to the limited specific literature on this compound, this document outlines generalized yet robust protocols for the synthesis of the core flavone structure, introduction of its characteristic functional groups, and subsequent derivatization. These methods are based on established procedures for structurally related flavonoids.

Introduction to this compound

This compound is a flavonoid with the chemical name 2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one. Its structure is characterized by a dihydroxylated B-ring and a dimethoxylated A-ring, which are key features for its potential biological activity. Flavonoids, as a class, are known for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities[1]. The specific substitution pattern of this compound suggests potential for unique biological properties, making its synthesis and the creation of a derivative library a significant endeavor for drug discovery and development.

Synthesis of the this compound Core Structure

The total synthesis of this compound can be approached through several established methods for flavone synthesis. A common and effective strategy involves the construction of a chalcone precursor followed by oxidative cyclization.

Protocol 1: Synthesis of the Chalcone Precursor

This protocol describes the Claisen-Schmidt condensation to form the chalcone backbone.

Materials:

  • 2',4'-dihydroxy-3,4-dimethoxyacetophenone

  • 2,6-dihydroxybenzaldehyde

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 2',4'-dihydroxy-3,4-dimethoxyacetophenone and 2,6-dihydroxybenzaldehyde in ethanol.

  • Slowly add an aqueous solution of NaOH to the mixture while stirring at room temperature.

  • Continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with dilute HCl to precipitate the chalcone.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure chalcone.

Protocol 2: Oxidative Cyclization to the Flavone Core

This protocol uses iodine in dimethyl sulfoxide (DMSO) for the oxidative cyclization of the chalcone to the flavone.[2]

Materials:

  • Synthesized Chalcone Precursor

  • Dimethyl Sulfoxide (DMSO)

  • Iodine (I₂)

Procedure:

  • Dissolve the chalcone in DMSO.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated flavone is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for Flavone Synthesis Steps

StepReactionStarting MaterialsProductTypical Yield (%)
1Claisen-Schmidt CondensationAcetophenone & Benzaldehyde DerivativesChalcone70-90
2Oxidative CyclizationChalconeFlavone60-80

Diagram 1: General Synthetic Workflow for this compound

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Oxidative Cyclization A 2',4'-dihydroxy-3,4- dimethoxyacetophenone C Chalcone Intermediate A->C NaOH, Ethanol B 2,6-dihydroxybenzaldehyde B->C D This compound Core C->D I₂, DMSO

Caption: Synthetic workflow for the this compound core structure.

Derivatization of this compound

The hydroxyl groups on this compound are prime targets for derivatization to explore structure-activity relationships (SAR). Common derivatization reactions include alkylation, acylation, and glycosylation.

Protocol 3: O-Alkylation (Methylation)

This protocol describes the methylation of hydroxyl groups using dimethyl sulfate (DMS).

Materials:

  • This compound

  • Acetone

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate (DMS)

Procedure:

  • Dissolve this compound in dry acetone.

  • Add anhydrous potassium carbonate to the solution.

  • Add dimethyl sulfate dropwise and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC. For partial methylation, control of stoichiometry and reaction time is crucial.

  • After completion, filter off the potassium carbonate and evaporate the solvent.

  • Purify the product by column chromatography.

Protocol 4: O-Acylation (Acetylation)

This protocol describes the acetylation of hydroxyl groups using acetic anhydride.

Materials:

  • This compound

  • Pyridine

  • Acetic Anhydride

Procedure:

  • Dissolve this compound in pyridine.

  • Add acetic anhydride and stir the mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the acetylated product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Table 2: Common Derivatization Reactions for Flavonoids

ReactionReagentsFunctional Group TargetedProduct
MethylationDimethyl Sulfate, K₂CO₃HydroxylMethoxy Ether
AcetylationAcetic Anhydride, PyridineHydroxylAcetate Ester
BenzylationBenzyl Bromide, K₂CO₃HydroxylBenzyl Ether
GlycosylationAcetobromo-α-D-glucose, Ag₂CO₃HydroxylO-glycoside

Diagram 2: Derivatization Strategies for this compound

G A This compound B O-Alkylated Derivatives A->B R-X, Base C O-Acylated Derivatives A->C R-COCl or (RCO)₂O D O-Glycosylated Derivatives A->D Glycosyl Donor

Caption: Potential derivatization pathways for this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound are not yet extensively reported, the activities of structurally related flavonoids provide valuable insights.

Antioxidant and Anti-inflammatory Activity: Flavonoids are well-known for their antioxidant properties, acting as free radical scavengers. This activity is often attributed to the number and arrangement of hydroxyl groups.[1] The anti-inflammatory effects of flavonoids can be mediated through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating signaling pathways such as NF-κB.

Neuroprotective Effects and TrkB Signaling: Of particular interest is the finding that 2',6-dihydroxyflavone acts as an agonist for the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF).[3][4] Activation of the TrkB signaling pathway is crucial for neuronal survival, growth, and synaptic plasticity. This suggests that this compound, possessing the 2',6'-dihydroxy motif, may exhibit neuroprotective and nootropic effects.

Table 3: Biological Activities of Structurally Related Flavonoids

Compound ClassBiological ActivityIC₅₀ / EC₅₀Reference
2',6'-DihydroxyflavonesTrkB Agonist~10-50 µM[3][4]
PolyhydroxyflavonesAntioxidant (DPPH assay)31.52–198.41 µM[5][6]
7,8-DihydroxyflavonesNeuroprotectiveNot specified[7]

Diagram 3: Potential TrkB Signaling Pathway for this compound

G A This compound Derivative B TrkB Receptor A->B Agonist Binding C PI3K/Akt Pathway B->C D MAPK/ERK Pathway B->D E Neuronal Survival and Growth C->E D->E

Caption: Hypothesized TrkB signaling cascade activated by this compound.

Conclusion

The synthetic and derivatization protocols outlined in these application notes provide a strategic framework for accessing this compound and its analogs. The structural similarity of this compound to known bioactive flavonoids, particularly TrkB agonists, highlights its potential as a valuable scaffold for the development of new therapeutic agents, especially in the area of neurodegenerative diseases. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.

References

Cell-Based Assays for Characterizing the Biological Activity of Viscidulin II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin II is a novel protein with yet uncharacterized biological functions. These application notes provide a comprehensive guide for researchers to investigate the cellular activities of this compound using a panel of robust and well-established cell-based assays. The following protocols are designed to assess the effects of this compound on cell viability, proliferation, apoptosis, and to begin to elucidate the potential signaling pathways it may modulate. This document provides detailed methodologies, data presentation guidelines, and visual workflows to facilitate experimental design and execution.

I. Assessment of a Novel Protein's Impact on Cell Viability and Proliferation

A primary step in characterizing a novel protein such as this compound is to determine its effect on cell viability and proliferation. This can reveal whether the protein is cytotoxic, cytostatic, or has proliferative effects. The MTT assay is a widely used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Viability Assay

This protocol is adapted from established methodologies for measuring cellular metabolic activity as an indicator of cell viability.[1][2][3][4]

Objective: To determine the effect of this compound on the viability of a selected cell line.

Materials:

  • Cells of interest (e.g., HeLa, HEK293, or a cell line relevant to the hypothesized function of this compound)

  • Complete cell culture medium

  • This compound (purified protein or expression vector)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Data Presentation: this compound Effect on Cell Viability
This compound Conc. (µg/mL)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100.0 ± 5.2100.0 ± 4.8100.0 ± 6.1
0.198.7 ± 4.995.3 ± 5.592.1 ± 6.3
195.2 ± 5.185.1 ± 6.275.4 ± 5.9
1070.3 ± 6.550.8 ± 7.130.2 ± 4.7
10045.1 ± 5.820.4 ± 4.35.6 ± 2.1

Table 1: Example data showing a dose- and time-dependent decrease in cell viability upon treatment with this compound.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G

Caption: Workflow for assessing cell viability using the MTT assay.

II. Investigating the Induction of Apoptosis by this compound

If this compound is found to decrease cell viability, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to detect apoptosis.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol is based on standard procedures for detecting apoptosis by flow cytometry.[5][6][7][8]

Objective: To determine if this compound induces apoptosis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a predetermined time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cells and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Data Analysis: The cell population will be differentiated into four quadrants:

  • Q1 (Annexin V-/PI+): Necrotic cells

  • Q2 (Annexin V+/PI+): Late apoptotic cells

  • Q3 (Annexin V-/PI-): Live cells

  • Q4 (Annexin V+/PI-): Early apoptotic cells

Calculate the percentage of cells in each quadrant.

Data Presentation: Apoptotic Effect of this compound
TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.1 ± 0.51.5 ± 0.31.2 ± 0.2
This compound (10 µg/mL)60.5 ± 3.525.3 ± 2.810.1 ± 1.54.1 ± 0.8
This compound (100 µg/mL)20.1 ± 4.250.7 ± 5.122.5 ± 3.96.7 ± 1.1
Staurosporine (1 µM)15.8 ± 3.165.4 ± 4.715.2 ± 2.53.6 ± 0.7

Table 2: Example data indicating that this compound induces apoptosis in a dose-dependent manner.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow A Seed & Treat Cells B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

III. Analysis of Cell Cycle Progression

To further understand the anti-proliferative effects of this compound, it is important to investigate its impact on cell cycle progression. Propidium iodide (PI) staining followed by flow cytometry is a common method for this analysis.

Experimental Protocol: Cell Cycle Analysis by PI Staining

This protocol is based on established methods for analyzing DNA content to determine cell cycle distribution.[9][10][11][12]

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution to the cells and incubate for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Analysis: The DNA content will be analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effect of this compound on Cell Cycle
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.4 ± 3.130.2 ± 2.514.4 ± 1.8
This compound (10 µg/mL)65.8 ± 3.920.1 ± 2.214.1 ± 1.9
This compound (100 µg/mL)78.2 ± 4.510.5 ± 1.811.3 ± 1.5

Table 3: Example data suggesting that this compound induces a G0/G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow A Seed & Treat Cells B Harvest & Fix Cells A->B C Wash with PBS B->C D RNase Treatment C->D E PI Staining D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for cell cycle analysis using PI staining.

IV. Elucidating a Hypothetical Signaling Pathway for this compound

Based on the observed cellular effects, the next step is to investigate the underlying molecular mechanisms. A common approach is to examine the activation of key signaling pathways known to regulate cell survival, proliferation, and apoptosis.

Hypothetical Signaling Pathway for this compound Activity

Signaling_Pathway Viscidulin_II This compound Receptor Cell Surface Receptor Viscidulin_II->Receptor Binds Downstream_Kinase_1 Kinase A Receptor->Downstream_Kinase_1 Activates Downstream_Kinase_2 Kinase B Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) Downstream_Kinase_2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Cell_Cycle_Arrest Cell Cycle Arrest Nucleus->Cell_Cycle_Arrest Induces Gene Expression for Apoptosis Apoptosis Nucleus->Apoptosis Induces Gene Expression for

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

To investigate such a pathway, researchers can use techniques like Western blotting to probe for the phosphorylation status of key kinases (e.g., MAPKs, Akt) and the expression levels of proteins involved in cell cycle control (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).

V. Conclusion

The protocols and guidelines presented here provide a systematic approach to characterizing the biological activity of a novel protein, this compound. By starting with broad assessments of cell viability and progressing to more detailed analyses of apoptosis, cell cycle, and signaling pathways, researchers can build a comprehensive understanding of the protein's function. The provided templates for data presentation and visual workflows are intended to aid in the clear and concise communication of experimental findings. Further investigation into protein-protein interactions and downstream gene expression changes will be crucial next steps in fully elucidating the role of this compound in cellular processes.

References

Application Notes and Protocols for Studying the In Vivo Effects of Viscidulin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the in vivo pharmacological effects of Viscidulin II, a novel compound with putative anti-inflammatory properties. The following sections detail standardized animal models and experimental protocols to assess the efficacy of this compound in acute and chronic inflammation, along with potential signaling pathways it may modulate.

Acute Inflammation Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating the anti-inflammatory activity of novel compounds.[1] Carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of a test compound.[1]

Experimental Protocol
  • Animal Selection and Acclimatization:

    • Use male Sprague-Dawley rats weighing 180-220g.

    • Acclimatize the animals for at least one week before the experiment, with free access to food and water.

  • Grouping and Dosing:

    • Divide the animals into the following groups (n=6 per group):

      • Control Group: Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

      • This compound Groups: Different doses of this compound (e.g., 10, 20, 40 mg/kg).

      • Standard Drug Group: Indomethacin (10 mg/kg) as a positive control.

    • Administer the vehicle, this compound, or standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:

      • % Inhibition = [ (Vc - Vt) / Vc ] x 100

      • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation
Treatment GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition of Edema at 3h
Control (Vehicle)-0%
This compound10
This compound20
This compound40
Indomethacin10

Experimental Workflow

G cluster_0 Preparation cluster_1 Procedure cluster_2 Analysis acclimatization Animal Acclimatization grouping Grouping and Dosing acclimatization->grouping induction Carrageenan Injection grouping->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement calculation Calculate % Inhibition measurement->calculation statistics Statistical Analysis calculation->statistics G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment Phase acclimatization Animal Acclimatization induction FCA Injection (Day 0) acclimatization->induction development Arthritis Development (Day 0-14) induction->development grouping Grouping (Day 14) development->grouping treatment Daily Treatment (Day 14-28) grouping->treatment assessment Paw Volume, Arthritic Score, Body Weight Measurement treatment->assessment biochem Biochemical Analysis (Day 28) assessment->biochem histology Histopathology (Day 28) assessment->histology G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) receptor Receptor (e.g., TLR4) stimulus->receptor mapk MAPK Pathway (p38, JNK, ERK) receptor->mapk nfkb NF-κB Pathway (IKK, IκBα) receptor->nfkb pla2 Phospholipase A2 receptor->pla2 transcription Gene Transcription mapk->transcription nfkb->transcription aa Arachidonic Acid pla2->aa cox COX-2 aa->cox lox 5-LOX aa->lox prostaglandins Prostaglandins cox->prostaglandins leukotrienes Leukotrienes lox->leukotrienes cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) transcription->cytokines

References

Application Notes and Protocols for In Vivo Studies of Viscidulin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo evaluation of Viscidulin II, a flavonoid with potential therapeutic applications. Due to the limited specific data on this compound, this document leverages established methodologies for flavonoids with similar physicochemical properties, particularly their characteristic hydrophobicity and potential anticancer and anti-inflammatory activities.

Introduction to this compound

This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The therapeutic potential of many flavonoids is limited by their low aqueous solubility, which can hinder their bioavailability in vivo. These protocols outline strategies to overcome this challenge and systematically evaluate the preclinical efficacy and safety of this compound.

Chemical Structure:

  • Molecular Formula: C₁₇H₁₄O₇

  • IUPAC Name: 2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one

Formulation of this compound for In Vivo Administration

The poor water solubility of this compound necessitates the use of specialized formulation strategies to ensure adequate bioavailability for in vivo studies. The choice of formulation will depend on the route of administration and the specific experimental goals.

Solubilization and Vehicle Selection

Table 1: Recommended Vehicles for this compound Formulation

Vehicle ComponentConcentration RangeRoute of AdministrationRationale and Considerations
Aqueous Solutions with Co-solvents
PEG 40010-60% in saline/waterOral (p.o.), Intraperitoneal (i.p.)A commonly used, safe co-solvent that can significantly increase the solubility of hydrophobic compounds.
DMSO5-10% in salinei.p., Intravenous (i.v.) - with cautionPotent solvent, but can have intrinsic biological effects and toxicity at higher concentrations. Use the lowest effective concentration.
Ethanol5-15% in salinep.o., i.p.Effective co-solvent, but can cause irritation and has pharmacological effects.
Lipid-Based Formulations
Corn oil / Sesame oilAs requiredp.o., Subcutaneous (s.c.)Suitable for lipophilic compounds. May lead to variable absorption.
Cremophor EL5-10% in salinei.v., i.p.A non-ionic surfactant that forms micelles to encapsulate hydrophobic drugs. Can cause hypersensitivity reactions.
Nanoparticle Formulations
LiposomesVariablei.v., i.p.Encapsulates the drug, potentially improving solubility, stability, and targeting. Requires specialized preparation.
Polymeric MicellesVariablei.v., i.p.Self-assembling polymer-drug conjugates that can enhance solubility and circulation time.
Protocol for Preparation of a PEG 400-based Formulation for Oral Administration

This protocol describes the preparation of a simple and commonly used formulation for oral gavage in rodents.

Materials:

  • This compound powder

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the desired volume of PEG 400 to the tube. The ratio of PEG 400 to saline can be adjusted (e.g., 30:70 v/v).

  • Vortex the mixture vigorously for 2-3 minutes until the powder is fully wetted.

  • If necessary, sonicate the mixture in a water bath for 5-10 minutes to aid dissolution.

  • Gradually add the sterile saline to the PEG 400/Viscidulin II mixture while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any undissolved particles. The solution should be clear.

  • Prepare fresh on the day of the experiment.

In Vivo Experimental Protocols

The following protocols outline key in vivo experiments to assess the safety and efficacy of a this compound formulation. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Methodology:

  • Use healthy, young adult mice (e.g., C57BL/6 or BALB/c), with an equal number of males and females per group (n=3-5).

  • Administer single doses of the this compound formulation at escalating concentrations (e.g., 10, 50, 100, 500, 1000 mg/kg) via the intended route of administration (e.g., oral gavage).

  • Include a vehicle control group receiving the formulation without this compound.

  • Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) and mortality for at least 14 days.

  • At the end of the observation period, perform a gross necropsy and collect major organs for histopathological analysis.

Table 2: Acute Toxicity Study Data Collection

ParameterMeasurement Frequency
Body WeightDaily for the first week, then weekly
Clinical ObservationsTwice daily for the first 3 days, then daily
MortalityTwice daily
Gross NecropsyAt the end of the study (Day 14)
HistopathologyAt the end of the study (Day 14)
Efficacy Study in a Xenograft Cancer Model

Objective: To evaluate the antitumor efficacy of this compound in a preclinical cancer model.

Methodology:

  • Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Subcutaneously implant a human cancer cell line (e.g., a cell line in which flavonoids have shown in vitro activity) into the flank of each mouse.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound at two or three dose levels (below the MTD)

    • Positive control (a standard-of-care chemotherapy agent)

  • Administer the treatments according to a defined schedule (e.g., daily oral gavage for 21 days).

  • Measure tumor volume (using calipers) and body weight two to three times per week.

  • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Table 3: Xenograft Efficacy Study Data Collection

ParameterMeasurement Frequency
Tumor Volume2-3 times per week
Body Weight2-3 times per week
Clinical ObservationsDaily
Final Tumor WeightAt the end of the study
Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Methodology:

  • Use cannulated rodents (e.g., rats with jugular vein cannulas) to allow for serial blood sampling.

  • Administer a single dose of the this compound formulation via the intended clinical route (e.g., oral and intravenous).

  • Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood to obtain plasma and store frozen until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters.

Table 4: Key Pharmacokinetic Parameters

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
Bioavailability (%)The fraction of the administered dose that reaches systemic circulation

Potential Signaling Pathways and Experimental Workflows

Flavonoids are known to modulate multiple signaling pathways involved in cancer and inflammation.[1][3][4] Based on the literature for structurally related compounds, this compound may exert its effects through the pathways depicted below.

Postulated Anticancer Signaling Pathways of this compound

anticancer_pathways Viscidulin_II This compound PI3K PI3K Viscidulin_II->PI3K Inhibits p53 p53 Viscidulin_II->p53 Activates NFkB NF-κB Viscidulin_II->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Bcl2 Bcl-2 p53->Bcl2 Inhibits Bax Bax p53->Bax Activates Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis NFkB->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Potential anticancer signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Studies

experimental_workflow Formulation This compound Formulation (e.g., PEG 400 in Saline) Toxicity Acute Toxicity Study (MTD) Formulation->Toxicity Efficacy Efficacy Study (Xenograft Model) Formulation->Efficacy PK Pharmacokinetic Study Formulation->PK Toxicity->Efficacy Inform Dose Selection Data Data Analysis & Reporting Toxicity->Data Mechanism Mechanism of Action Studies (Tumor Analysis) Efficacy->Mechanism Collect Tissues Efficacy->Data PK->Data Mechanism->Data

Caption: General experimental workflow for the in vivo evaluation of this compound.

Conclusion

These application notes provide a foundational framework for initiating in vivo studies with this compound. Given the limited specific information on this compound, a systematic approach starting with formulation development and toxicity assessment is crucial before proceeding to efficacy and mechanistic studies. The provided protocols and workflows are based on established practices for flavonoids and should be adapted as more specific data on this compound becomes available.

References

Application Notes and Protocols for High-Throughput Screening with Viscidulin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Viscidulin II

This compound is a novel natural product isolated from a rare plant species, showing promising anti-proliferative activity against a range of cancer cell lines in preliminary studies. Its unique chemical structure suggests a potential for a novel mechanism of action, making it an exciting candidate for further investigation in drug discovery. These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) and initial mechanism of action studies using this compound.

Hypothesized Mechanism of Action

Based on initial computational modeling and observed cellular phenotypes, this compound is hypothesized to exert its anti-cancer effects by disrupting microtubule dynamics.[1][2][3] This interference with the cytoskeleton is proposed to trigger cell cycle arrest at the G2/M phase, ultimately leading to the induction of apoptosis through the activation of key signaling pathways.[4]

This compound Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptotic cell death.

ViscidulinII_Signaling_Pathway ViscidulinII This compound Microtubules Microtubule Dynamics (Disruption) ViscidulinII->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest ROS Increased ROS G2M_Arrest->ROS JNK_ERK JNK/ERK Pathway (Activation) ROS->JNK_ERK Akt_mTOR Akt/mTOR Pathway (Inhibition) ROS->Akt_mTOR Mitochondria Mitochondrial Dysfunction JNK_ERK->Mitochondria Akt_mTOR->Mitochondria Caspase9 Caspase-9 (Activation) Mitochondria->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound.

High-Throughput Screening Workflow

A multi-step HTS workflow is recommended to identify and characterize the bioactivity of this compound and its analogs.[5][6][7] This workflow is designed to maximize efficiency and data quality while minimizing false positives.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Triage cluster_tertiary Dose-Response & Potency Primary_Screen Single-Dose (10 µM) Cell Viability Assay (384-well plate) Hit_Identification Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Confirmatory_Screen Confirmatory Screen (Fresh compound) Hit_Identification->Confirmatory_Screen Counter_Screen Counter-Screen (e.g., non-cancerous cell line) Confirmatory_Screen->Counter_Screen Orthogonal_Assay Orthogonal Assay (e.g., Caspase-3/7 Glo) Confirmatory_Screen->Orthogonal_Assay Dose_Response Dose-Response Analysis (10-point curve) Counter_Screen->Dose_Response Orthogonal_Assay->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination

Caption: High-throughput screening workflow for this compound.

Experimental Protocols

Protocol 1: Primary High-Throughput Cell Viability Assay

This protocol describes a primary HTS assay to screen for the cytotoxic effects of this compound using a luminescence-based cell viability assay.[8][9]

Materials:

  • Human cervical cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom assay plates

  • This compound compound library

  • Positive control (e.g., Staurosporine)

  • Negative control (e.g., DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in 384-well plates at a density of 2,000 cells/well in 40 µL of complete growth medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Addition: Add 100 nL of compounds from the this compound library (10 mM stock) to achieve a final concentration of 10 µM. Add positive and negative controls to designated wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 20 µL of the reagent to each well.

  • Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Normalize the data to the positive (0% viability) and negative (100% viability) controls.

  • Calculate the percentage of cell inhibition for each compound.

  • Identify "hits" as compounds that exhibit >50% inhibition.

Protocol 2: Dose-Response and IC50 Determination

This protocol is for determining the potency (IC50) of confirmed hits from the primary and secondary screens.[10][11]

Materials:

  • Same as Protocol 1, with the addition of a serial dilution of confirmed hit compounds.

Procedure:

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound Dilution: Prepare a 10-point serial dilution of the hit compounds, typically starting from 100 µM.

  • Compound Addition: Add the serially diluted compounds to the cells.

  • Incubation: Incubate for 72 hours.

  • Assay and Data Acquisition: Follow steps 4-6 from Protocol 1.

Data Analysis:

  • Plot the percentage of cell inhibition against the log of the compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.[10]

Data Presentation

Table 1: Primary HTS Results for this compound Analogs
Compound IDConcentration (µM)% InhibitionHit ( >50%)
This compound1085.2Yes
Analog V2-A1092.1Yes
Analog V2-B1015.6No
Analog V2-C1063.4Yes
Analog V2-D105.2No
Table 2: Hit Confirmation and Orthogonal Assay Results
Compound IDPrimary Screen (% Inhibition)Confirmatory Screen (% Inhibition)Orthogonal Assay (Caspase-3/7 Fold Increase)
This compound85.288.94.5
Analog V2-A92.190.55.2
Analog V2-C63.465.13.1
Table 3: Dose-Response Data and IC50 Values
Compound IDIC50 (µM)
This compound1.2
Analog V2-A0.8
Analog V2-C5.7

Conclusion

These application notes provide a framework for the high-throughput screening and initial characterization of this compound and its analogs. The provided protocols and workflows are adaptable to various cell lines and assay technologies. The hypothetical data presented serves as a guide for data interpretation and presentation. Further studies will be required to fully elucidate the mechanism of action of this compound and to validate its therapeutic potential.

References

Application Notes and Protocols for Viscidulin II Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the specific molecular target(s) of Viscidulin II have not been extensively characterized in publicly available scientific literature. Therefore, the following application notes and protocols are presented as a detailed, illustrative template. This document hypothesizes a mechanism of action for this compound to demonstrate the application of target engagement assays. Researchers should substitute the specific target and pathway details for this compound as they are elucidated.

For the purpose of this illustrative guide, we will hypothesize that this compound's primary intracellular target is the Kelch-like ECH-associated protein 1 (Keap1) , a key regulator of the Nrf2 signaling pathway.

Introduction

This compound is a novel natural product with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a chemical probe or drug candidate. A critical first step is to confirm direct binding to its intracellular target(s) and to quantify this engagement in a cellular context. These application notes provide detailed protocols for assessing the target engagement of this compound with its hypothetical target, Keap1, using the Cellular Thermal Shift Assay (CETSA). Additionally, a protocol for a downstream functional assay measuring the activation of the Nrf2 pathway is included to correlate target engagement with a cellular outcome.

The Nrf2 signaling pathway is a primary cellular defense mechanism against oxidative and electrophilic stress.[1] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] Small molecules that bind to Keap1 can disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcriptional activation of antioxidant response element (ARE)-driven genes.[2][3]

Hypothetical Signaling Pathway: this compound and the Nrf2 Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound. By binding to Keap1, this compound is presumed to inhibit the Keap1-mediated degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, which then activates the transcription of cytoprotective genes.

Viscidulin_II_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viscidulin_II This compound Keap1 Keap1 Viscidulin_II->Keap1 Binds Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination ARE ARE Nrf2_n->ARE Binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes Activates Transcription

Hypothesized this compound mechanism of action.

Data Presentation

The following tables present hypothetical data from target engagement and functional assays for this compound.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for this compound and Keap1

CompoundConcentration (µM)Melting Temperature (Tm) of Keap1 (°C)Thermal Shift (ΔTm) (°C)
DMSO (Vehicle)0.1%48.2 ± 0.3-
This compound150.1 ± 0.41.9
This compound1052.5 ± 0.24.3
This compound5053.1 ± 0.34.9
Negative Control5048.3 ± 0.20.1

Table 2: Nrf2-ARE Reporter Assay Data

CompoundConcentration (µM)Fold Induction of Luciferase ActivityEC50 (µM)
DMSO (Vehicle)0.1%1.0 ± 0.1-
This compound0.11.5 ± 0.22.5
This compound13.2 ± 0.3
This compound105.8 ± 0.5
This compound506.1 ± 0.4
Positive Control105.5 ± 0.4

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Keap1 Target Engagement

This protocol describes how to assess the binding of this compound to endogenous Keap1 in intact cells by measuring changes in the thermal stability of Keap1.[1][2][3][4]

Workflow Diagram:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment - Plate cells (e.g., A549) - Treat with this compound or DMSO B 2. Heating Step - Aliquot cell suspension - Heat at different temperatures A->B C 3. Cell Lysis - Freeze-thaw cycles B->C D 4. Separation of Soluble Fraction - Centrifuge to pellet aggregated proteins C->D E 5. Protein Quantification - Collect supernatant - Measure protein concentration D->E F 6. Western Blot Analysis - Run SDS-PAGE - Probe for Keap1 and loading control (e.g., GAPDH) E->F G 7. Data Analysis - Quantify band intensities - Plot melt curves to determine Tm F->G

Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing Keap1 (e.g., A549 cells)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Keap1

  • Primary antibody against a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: a. Culture A549 cells to ~80-90% confluency. b. Harvest cells and prepare a single-cell suspension in culture medium at a density of 2 x 106 cells/mL. c. In separate tubes, treat cells with this compound at various concentrations (e.g., 1, 10, 50 µM) or with an equivalent volume of DMSO (vehicle control). d. Incubate the cells at 37°C in a CO2 incubator for 1-2 hours.

  • Heating Step: a. Aliquot 100 µL of each cell suspension into PCR tubes for each temperature point. b. Heat the tubes in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments). c. After heating, cool the tubes at room temperature for 3 minutes.

  • Cell Lysis: a. Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath). b. Add protease inhibitor cocktail to the lysates.

  • Separation of Soluble Fraction: a. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.[5] b. Carefully transfer the supernatant (soluble protein fraction) to new tubes.

  • Protein Quantification: a. Determine the protein concentration of each supernatant using a BCA assay.

  • Western Blot Analysis: a. Normalize the protein concentration of all samples. b. Prepare samples for SDS-PAGE by adding loading buffer and heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against Keap1 and GAPDH overnight at 4°C. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Develop the blot using a chemiluminescence substrate and capture the image.

  • Data Analysis: a. Quantify the band intensities for Keap1 and normalize to the loading control. b. For each treatment group, plot the normalized Keap1 intensity against the temperature. c. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. d. The change in melting temperature (ΔTm) between the this compound-treated and vehicle-treated samples indicates target engagement.

Protocol 2: Nrf2-ARE Luciferase Reporter Assay

This protocol measures the functional consequence of Keap1 target engagement by quantifying the activation of the Nrf2 signaling pathway.

Materials:

  • Cell line stably or transiently transfected with an Nrf2-ARE luciferase reporter construct (e.g., HEK293T-ARE-Luc)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed the Nrf2-ARE reporter cells in a 96-well plate at a density that will result in ~70-80% confluency on the day of the experiment. b. Incubate for 24 hours at 37°C in a CO2 incubator.

  • Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO. c. Incubate the plate for 18-24 hours at 37°C.

  • Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase reagent to each well according to the manufacturer's instructions. c. Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization. d. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Calculate the fold induction of luciferase activity for each treatment by normalizing the luminescence signal to that of the vehicle-treated cells. b. Plot the fold induction against the log of the this compound concentration. c. Fit the data to a four-parameter logistic curve to determine the EC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the target engagement of this compound with its hypothetical target, Keap1, and for correlating this with downstream pathway activation. The Cellular Thermal Shift Assay is a powerful method for confirming direct target binding in a cellular environment, while the Nrf2-ARE reporter assay provides a functional readout of this engagement. Together, these assays are essential tools for elucidating the mechanism of action of novel compounds like this compound and for advancing their development in preclinical research.

References

Application Notes and Protocols for Viscidulin II in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscidulin II, a flavonoid isolated from Scutellaria baicalensis, has demonstrated notable cytotoxic and anti-inflammatory properties, positioning it as a compound of interest in leukemia research. These application notes provide a comprehensive overview of the current understanding of this compound's effects on leukemia cells, including quantitative data on its efficacy, detailed experimental protocols, and insights into its potential mechanisms of action.

Data Presentation

The cytotoxic effects of this compound have been evaluated against human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been reported.

Cell LineIC50 (µM)Reference
HL-60 (Human promyelocytic leukemia)17.4[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's bioactivity.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on leukemia cells.

Materials:

  • This compound

  • Leukemia cell lines (e.g., HL-60, THP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.[2] Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Protocol 2: Analysis of Apoptosis by Western Blotting

This protocol is for detecting key protein markers of apoptosis in leukemia cells treated with this compound.

Materials:

  • This compound-treated and untreated leukemia cells

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.[3]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities relative to the loading control (β-actin) to determine the changes in the expression of apoptotic proteins.

Protocol 3: Measurement of Interleukin-8 (IL-8) Production by ELISA

This protocol is for quantifying the anti-inflammatory effect of this compound by measuring the inhibition of IL-8 production in THP-1 cells.

Materials:

  • THP-1 cells

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • Human IL-8 ELISA kit

  • Microplate reader

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Pre-treatment with this compound: Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce IL-8 production.[4]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform the IL-8 ELISA according to the manufacturer's instructions. This typically involves adding the supernatants to a pre-coated plate, followed by incubation with a detection antibody and a substrate for color development.[5]

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of IL-8 in the supernatants based on a standard curve. Determine the percentage of inhibition of IL-8 production by this compound.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which this compound exerts its effects on leukemia cells are still under investigation. However, based on its cytotoxic and anti-inflammatory activities, several key signaling pathways are likely involved.

Apoptosis Induction

This compound's ability to induce cytotoxicity in leukemia cells suggests the activation of apoptotic pathways. Apoptosis is a form of programmed cell death crucial for eliminating cancerous cells. Key events in apoptosis include the activation of caspases and the cleavage of substrates like PARP. The Bcl-2 family of proteins, including pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are critical regulators of this process. Investigating the effect of this compound on the expression and activation of these proteins can elucidate its pro-apoptotic mechanism.

Viscidulin_II This compound Bax Bax Viscidulin_II->Bax Bcl_2 Bcl-2 Viscidulin_II->Bcl_2 Mitochondria Mitochondria Caspase_9 Caspase-9 Mitochondria->Caspase_9 Bax->Mitochondria Bcl_2->Mitochondria Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Proposed apoptotic pathway of this compound.
Inhibition of Pro-inflammatory Signaling

The suppression of IL-8 and IL-1β production in THP-1 cells indicates that this compound can modulate inflammatory signaling pathways. A key pathway involved in the production of these cytokines is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In leukemia, constitutive activation of the NF-κB pathway promotes cell survival and proliferation. Therefore, this compound may exert its anti-leukemic effects by inhibiting this pathway.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Viscidulin_II This compound Viscidulin_II->IKK NF_kB NF-κB IKK->NF_kB Cytokines Pro-inflammatory Cytokines (IL-8, IL-1β) NF_kB->Cytokines

Hypothesized inhibition of the NF-κB pathway.

Experimental Workflow

A logical workflow for investigating the effects of this compound on leukemia cells is presented below.

Start Start Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Analysis (Western Blot) Cytotoxicity->Apoptosis Inflammation Anti-inflammatory Assay (ELISA) Cytotoxicity->Inflammation Signaling Signaling Pathway Investigation Apoptosis->Signaling Inflammation->Signaling End End Signaling->End

Workflow for this compound research in leukemia.

Conclusion

This compound presents a promising avenue for the development of novel anti-leukemic agents. Its demonstrated cytotoxicity and anti-inflammatory effects warrant further in-depth investigation. The protocols and information provided herein serve as a valuable resource for researchers to explore the therapeutic potential of this compound and to elucidate its underlying mechanisms of action in leukemia.

References

Troubleshooting & Optimization

overcoming Viscidulin II instability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Viscidulin II. This resource is designed to help researchers, scientists, and drug development professionals overcome common challenges associated with the stability and handling of this compound, a potent peptide inhibitor of Kinase X (KX). Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose activity rapidly, even when stored at 4°C. Why is this happening?

A1: this compound is a peptide that contains multiple Cysteine and Methionine residues, making it highly susceptible to oxidation, which can be accelerated by freeze-thaw cycles and exposure to air.[1] For short-term storage (less than 24 hours), we recommend keeping aliquots on ice and protected from light. For longer-term storage, lyophilized powder stored at -20°C or -80°C is preferable to solutions.[1][2]

Q2: I'm observing inconsistent results in my cell-based assays between experiments. What could be the cause?

A2: Inter-assay variability is often traced back to the preparation of the this compound working solution.[2] Peptides are often hygroscopic and can absorb moisture from the environment, leading to inaccuracies in weighing and concentration calculations.[2] Furthermore, this compound can adsorb to the surface of standard polypropylene tubes. We strongly recommend using low-adhesion microcentrifuge tubes for all dilutions and storing the stock solution in glass vials.

Q3: After solubilizing this compound in my aqueous buffer, I notice a slight precipitate forming over time. How can I improve its solubility?

A3: this compound has a high content of hydrophobic amino acids, which can limit its solubility in purely aqueous solutions at neutral pH. While the lyophilized powder is supplied with a recommended solvent, typically DMSO, subsequent dilutions into aqueous buffers should be done carefully. To improve solubility, you can try preparing the initial stock solution in 100% DMSO and then performing serial dilutions into your final assay buffer. Ensure the final DMSO concentration is compatible with your experimental system.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: No, we strongly advise against repeated freeze-thaw cycles. This process can accelerate the oxidation of sensitive amino acid residues within the peptide, leading to a significant loss of activity.[1] It is critical to aliquot the initial stock solution into single-use volumes before freezing.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low or No Inhibition of Kinase X (KX) Activity 1. Degraded this compound: The peptide may have been oxidized or hydrolyzed due to improper storage or handling. 2. Inaccurate Concentration: Hygroscopicity may have led to errors in weighing the initial powder.[2] 3. Adsorption to Labware: The peptide has adsorbed to the walls of your tubes or plates, reducing the effective concentration.1. Use a fresh, single-use aliquot of this compound. Prepare solutions immediately before use. 2. When preparing a new stock, allow the lyophilized powder to equilibrate to room temperature in a desiccator before opening and weighing.[2] 3. Use low-adhesion polypropylene or siliconized tubes and plates for all steps involving this compound.
High Variability Between Replicates 1. Inhomogeneous Solution: The peptide may not be fully dissolved in the aqueous buffer. 2. Static Charge: Static charge on the lyophilized powder can lead to inaccurate weighing of small quantities.[2]1. After diluting the DMSO stock into aqueous buffer, vortex the solution gently for 15-30 seconds to ensure homogeneity. 2. Use an anti-static weigh boat or an ionizer to minimize static charge during weighing.
Precipitate in Final Assay Medium 1. Poor Solubility: The concentration of this compound exceeds its solubility limit in the final buffer. 2. Solvent Incompatibility: The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing other media components to precipitate.1. Decrease the final concentration of this compound. Perform a solubility test to determine the maximum concentration in your specific medium. 2. Ensure the final DMSO concentration does not exceed 0.5% in most cell-based assays. Adjust your dilution scheme accordingly.

Experimental Protocols & Data

This compound Stability Profile

The stability of this compound is highly dependent on storage conditions. The following table summarizes the expected half-life of the peptide's activity under various conditions.

Storage Condition Solvent Temperature Half-Life of Activity
Lyophilized PowderN/A-20°C>12 months[1]
Lyophilized PowderN/A4°C~3-4 months
Stock Solution (10 mM)100% DMSO-20°C~6 months
Working Solution (100 µM)PBS, pH 7.437°C~2 hours
Working Solution (100 µM)PBS, pH 7.44°C~24 hours
Protocol: Preparation of this compound Stock and Working Solutions

This protocol is designed to minimize degradation and ensure consistent results.

  • Equilibration: Remove the vial of lyophilized this compound from -20°C storage and place it in a desiccator at room temperature for at least 1 hour. This prevents condensation from forming on the powder.[2]

  • Stock Solution Preparation (10 mM in DMSO):

    • Under sterile conditions, add the appropriate volume of anhydrous, sterile-filtered DMSO to the vial to create a 10 mM stock solution.

    • Recap the vial and vortex gently for 30 seconds to ensure the peptide is fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-adhesion microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Store the aliquots at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution on ice.

    • Perform serial dilutions into your pre-chilled final assay buffer using low-adhesion tubes.

    • Use the final working solution immediately. Do not store aqueous dilutions.

Visual Guides and Workflows

This compound Signaling Pathway

Viscidulin_II_Pathway Viscidulin_II This compound KX Kinase X (KX) Viscidulin_II->KX Inhibition PY Protein Y (PY) KX->PY Phosphorylates PY_P Phosphorylated PY PY->PY_P Proliferation Cellular Proliferation PY_P->Proliferation

Caption: The inhibitory action of this compound on the KX-PY signaling pathway.

Recommended Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment Equilibrate Equilibrate Lyophilized Powder in Desiccator Dissolve Dissolve in 100% DMSO (10 mM Stock) Equilibrate->Dissolve Aliquot Aliquot into Single-Use Low-Adhesion Tubes Dissolve->Aliquot Store Store Aliquots at -20°C Aliquot->Store Thaw Thaw Single Aliquot on Ice Store->Thaw Dilute Serially Dilute into Chilled Assay Buffer Thaw->Dilute Assay Perform Assay Immediately Dilute->Assay

Caption: Recommended workflow for handling this compound to ensure stability.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Inconsistent or Negative Results? Check_Prep Was the working solution prepared fresh from a single-use aliquot? Start->Check_Prep Check_Labware Are you using low-adhesion tubes and plates? Check_Prep->Check_Labware Yes Solution_Prep ACTION: Prepare fresh solution following the recommended protocol. Check_Prep->Solution_Prep No Check_Solubility Is there any visible precipitate in the final medium? Check_Labware->Check_Solubility Yes Solution_Labware ACTION: Switch to low-adhesion labware. Check_Labware->Solution_Labware No Solution_Solubility ACTION: Lower final concentration or perform solubility test. Check_Solubility->Solution_Solubility Yes

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Viscidulin II" indicate that it is a small molecule (C17H14O7), not a peptide.[1][2][3] The nature of your request and the focus on synthesis yield troubleshooting strongly suggest that you are working with a peptide, likely a cyclic one, where such challenges are common. Therefore, this technical support center has been developed to address the complexities and challenges encountered during the synthesis of a representative model, Cyclopeptide-X , a hypothetical cyclic peptide. The principles and troubleshooting strategies outlined here are broadly applicable to cyclic peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in cyclic peptide synthesis?

Low yields in cyclic peptide synthesis can stem from several factors throughout the solid-phase peptide synthesis (SPPS), cleavage, and cyclization steps. Key issues include:

  • Peptide aggregation: Hydrophobic sequences can aggregate on the resin, leading to incomplete reactions.[4][5]

  • Steric hindrance: Bulky amino acids or secondary structures can impede coupling reactions.[6]

  • Incomplete deprotection or coupling: Any inefficiency in these repeated steps results in a cumulative loss of the desired full-length peptide.[6]

  • Side reactions: Unwanted chemical modifications can occur during synthesis, cleavage, or cyclization.

  • Premature cleavage: Loss of the peptide from the resin can occur, especially with sensitive linkers.[7]

  • Difficult cyclization: Ring strain, unfavorable conformations, or competing dimerization/oligomerization can reduce the efficiency of the final cyclization step.[8]

  • Purification losses: The final product may be difficult to separate from closely related impurities, leading to significant losses during purification.[8]

Q2: How can I minimize peptide aggregation during synthesis?

Peptide aggregation is a major hurdle, especially for hydrophobic sequences.[4][5] Strategies to mitigate this include:

  • Use of specialized solvents: While DMF is common, N-Methyl-2-pyrrolidone (NMP) or mixtures like DMSO/DMF can be more effective at solvating the growing peptide chain.[5][9]

  • Microwave-assisted synthesis: Microwave energy can help to disrupt intermolecular hydrogen bonds that lead to aggregation and can accelerate coupling reactions.[4][9]

  • Chaotropic salts: Adding agents like guanidine hydrochloride can help to break up secondary structures.[9]

  • Pseudoproline dipeptides: Incorporating these structures can disrupt the formation of beta-sheets.

  • PEG-based resins: These resins can improve the solvation of the peptide chain compared to traditional polystyrene resins.[5]

Q3: What is the best strategy for cyclizing my peptide?

The optimal cyclization strategy depends on the peptide sequence and the desired type of cyclization (e.g., head-to-tail, side-chain to side-chain).[10] Common approaches include:

  • On-resin cyclization: This can be efficient as the peptide is immobilized, which can favor intramolecular cyclization over intermolecular reactions.

  • Solution-phase cyclization: After cleavage from the resin, the linear peptide is cyclized in solution. This often requires high dilution to minimize dimerization and oligomerization.

  • Enzymatic cyclization: Specific enzymes can be used to ligate the peptide, offering high specificity.

Troubleshooting Guides

Issue 1: Low Yield of Crude Linear Peptide After Cleavage
Symptom Potential Cause Recommended Solution
Mass spectrometry shows a complex mixture of shorter peptides (deletion sequences).Incomplete coupling or deprotection at specific residues.- Increase coupling times or perform double couplings for difficult amino acids (e.g., Pro, Cys).[11] - Use a more potent coupling reagent like HATU or HCTU.[9] - Monitor Fmoc deprotection and extend reaction time if necessary.[6]
Desired mass is present, but the overall crude weight is very low.Premature cleavage from the resin during synthesis.- If using a hyper-acid sensitive linker (e.g., 2-chlorotrityl chloride), switch to a less sensitive one. - Use a bulkier base like DIPEA instead of NMM to neutralize acidity during coupling.[7] - Avoid heating during synthesis if using a sensitive linker.[7]
Significant aggregation observed on the resin (clumping).Poor solvation of the growing peptide chain.- Switch from DMF to NMP or a DMSO/DMF mixture as the main solvent.[5][9] - Incorporate solubilizing agents or use a PEG-based resin.[4][5] - Consider microwave-assisted synthesis to reduce aggregation.[4]
Issue 2: Low Yield of Cyclized Peptide After Cyclization Reaction
Symptom Potential Cause Recommended Solution
Mass spectrometry of the cyclization reaction mixture shows predominantly linear peptide and dimers/oligomers.Unfavorable kinetics for intramolecular cyclization.- Perform the cyclization reaction at high dilution (e.g., 0.1-1 mg/mL) to favor the intramolecular reaction. - Screen different solvents to find one that promotes a favorable peptide conformation for cyclization. - Adjust the pH of the reaction, as this can influence the reactivity of the groups involved in ligation.
No desired cyclized product is observed; only starting linear peptide is present.Inefficient activation of the carboxylic acid or poor nucleophilicity of the amine.- Use a more efficient coupling reagent for the cyclization step (e.g., HATU, HOBt/DIC). - Ensure the N-terminal amine is deprotected and not protonated (pH > 8).
The reaction is very slow and incomplete.High ring strain or unfavorable peptide backbone conformation.- Introduce a glycine or proline residue at a key position to add flexibility. - Consider a different cyclization point in the peptide sequence.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Cyclopeptide-X Precursor

This protocol describes the manual synthesis of a hypothetical 10-amino acid linear peptide precursor on a Rink Amide resin.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g loading) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF.

    • Agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin with DMF (5 x 2 mL).

  • Amino Acid Coupling:

    • In a separate tube, dissolve 4 equivalents of the first Fmoc-protected amino acid and 3.9 equivalents of HCTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and vortex.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Drain and wash the resin with DMF (3 x 2 mL).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3 x 2 mL).

    • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Solution-Phase Cyclization of Cyclopeptide-X
  • Dissolution: Dissolve the crude linear peptide in DMF at a concentration of 0.5 mg/mL.

  • Activation:

    • Add 1.5 equivalents of HOBt and 1.5 equivalents of DIC to the peptide solution.

    • Adjust the pH of the solution to 8.5-9.0 with DIPEA.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the linear peptide and the formation of the cyclized product.

  • Quenching: Once the reaction is complete, quench by adding a small amount of water.

  • Solvent Removal: Remove the DMF under reduced pressure.

  • Purification: Purify the crude cyclic peptide by preparative RP-HPLC.

Visualizations

Experimental Workflow: From Linear Peptide to Purified Cyclic Product

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_post_synthesis Post-Synthesis Processing Resin Resin Deprotection Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Coupling->Deprotection Repeat for each AA Wash Wash Coupling->Wash Cleavage Cleavage from Resin Wash->Cleavage Precipitation Precipitation Cleavage->Precipitation Cyclization Cyclization Precipitation->Cyclization Purification RP-HPLC Purification Cyclization->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Pure Cyclic Peptide

Caption: A typical workflow for cyclic peptide synthesis.

Hypothetical Signaling Pathway Modulated by Cyclopeptide-X

G Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Activates Cyclopeptide_X Cyclopeptide-X Cyclopeptide_X->Receptor Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Inhibition of a pro-inflammatory pathway by Cyclopeptide-X.

References

Technical Support Center: Optimizing Novel Compound Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for researchers, scientists, and drug development professionals to determine the optimal dosage of a novel compound, such as Viscidulin II, for cell culture experiments. Due to the limited specific information available for this compound, this document presents generalized protocols and troubleshooting strategies applicable to the optimization of any new compound.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the dosage for a new compound?

A1: Begin with a wide range of concentrations based on any available in silico predictions, in vitro data from similar compounds, or published literature on compounds with similar structures or targets. A typical starting range for a completely novel compound might be from nanomolar (nM) to micromolar (µM) concentrations. A dose-response curve, often referred to as a "kill curve" when assessing cytotoxicity, is the standard method to determine the effective concentration range.

Q2: How long should I expose my cells to the compound?

A2: The duration of exposure is a critical variable and depends on the expected mechanism of action of the compound. For acute effects, a shorter exposure of a few hours may be sufficient. For chronic effects or to assess long-term toxicity, exposure can range from 24 to 72 hours or even longer, with the medium and compound refreshed at regular intervals.

Q3: What are the key parameters to measure when optimizing dosage?

A3: The primary parameter is typically cell viability or cytotoxicity, which can be assessed using assays like MTT, MTS, or trypan blue exclusion. Additionally, depending on the compound's expected effect, you may measure specific biomarkers, gene expression changes, protein phosphorylation, or other functional readouts.

Q4: How do I account for cell density in my dosage experiments?

A4: Cell density can significantly influence the effective concentration of a compound. It is crucial to establish a consistent cell seeding density for all experiments. We recommend performing an initial experiment to determine the optimal seeding density that allows for logarithmic growth throughout the duration of your assay.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Cell Death in Control Group - Poor cell health- Contamination- Suboptimal culture conditions- Use a fresh stock of healthy, low-passage cells.- Check for microbial contamination.- Ensure proper incubator conditions (temperature, CO2, humidity).
No Observable Effect at Any Concentration - Compound is inactive in the tested cell line- Insufficient concentration or duration- Compound degradation- Test a wider and higher range of concentrations.- Increase the exposure time.- Prepare fresh stock solutions of the compound for each experiment.
Inconsistent Results Between Replicates - Uneven cell seeding- Pipetting errors- Edge effects in multi-well plates- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of multi-well plates or fill them with sterile medium.
Precipitation of the Compound in Culture Medium - Poor solubility of the compound- Interaction with media components- Dissolve the compound in a suitable solvent (e.g., DMSO) before diluting in culture medium.- Test the solubility of the compound in the culture medium at the highest concentration before treating cells.

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell density that supports healthy, logarithmic growth for the duration of the planned experiment.

Materials:

  • Healthy, actively dividing cells

  • Complete cell culture medium

  • Multi-well tissue culture plates (e.g., 96-well)

  • Hemocytometer or automated cell counter

  • Cell viability assay reagent (e.g., MTT, MTS)

Methodology:

  • Prepare a single-cell suspension of your cells.

  • Count the cells and determine the viability.

  • Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).

  • Culture the cells for your intended experimental duration (e.g., 24, 48, 72 hours).

  • At each time point, measure cell viability using your chosen assay.

  • Select the seeding density that results in approximately 80-90% confluency at the end of the experiment, ensuring cells are still in the logarithmic growth phase.

Protocol 2: Dose-Response (Kill Curve) Assay

Objective: To determine the effective concentration range of the compound and identify key dosage points like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Materials:

  • Cells seeded at the optimal density determined in Protocol 1

  • Complete cell culture medium

  • Stock solution of the test compound

  • Multi-well tissue culture plates (e.g., 96-well)

  • Cell viability assay reagent

Methodology:

  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to attach overnight.

  • Prepare a serial dilution of your compound in complete culture medium. A common approach is to use a 10-point, 2-fold or 3-fold dilution series.

  • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different compound concentrations.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, assess cell viability using a suitable assay.

  • Plot the cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50/EC50 value.

Data Presentation

Table 1: Example Data from a Dose-Response Experiment

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
0.595.6 ± 4.8
188.3 ± 6.2
552.1 ± 7.3
1025.4 ± 5.9
505.7 ± 2.1
1001.2 ± 0.8

Visualizations

Hypothetical Signaling Pathway

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Dosage Optimization

cluster_setup Phase 1: Preparation cluster_execution Phase 2: Experiment cluster_analysis Phase 3: Data Analysis cluster_decision Phase 4: Decision A Determine Optimal Cell Seeding Density C Perform Dose-Response (Kill Curve) Assay A->C B Prepare Compound Stock Solution B->C D Incubate for Defined Duration C->D E Assess Cell Viability (e.g., MTT Assay) D->E F Plot Dose-Response Curve & Calculate IC50 E->F G Optimal Dosage Determined? F->G H Proceed with Further Experiments G->H Yes I Refine Concentration Range and Repeat G->I No I->C

Caption: Workflow for determining the optimal dosage of a novel compound.

References

reducing off-target effects of Viscidulin II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Viscidulin II. The following information is based on established principles for small molecule inhibitors and is intended to serve as a general guide.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of off-target effects observed with this compound?

Off-target effects arise when a drug or compound, such as this compound, interacts with unintended molecular targets.[1][2] These interactions can lead to unexpected cellular responses and toxicity. The primary causes include:

  • Structural Similarity: this compound may share structural motifs with the endogenous ligands of other proteins, leading to unintended binding.

  • High Compound Concentration: Using concentrations of this compound that are significantly higher than its on-target IC50 or EC50 can increase the likelihood of binding to lower-affinity off-target proteins.

  • Metabolite Activity: The metabolic breakdown of this compound within the cell could produce active metabolites that have their own off-target activities.

  • Cellular Context: The expression profile of proteins in a specific cell line or tissue type can influence the manifestation of off-target effects.

Q2: How can I experimentally validate a suspected off-target effect of this compound?

Validating a suspected off-target effect is a critical step. A multi-pronged approach is recommended:

  • Target Knockdown/Knockout: Use techniques like CRISPR/Cas9 or siRNA to eliminate the expression of the putative on-target protein. If the cellular phenotype persists in the presence of this compound in these cells, it strongly suggests an off-target mechanism.[3][4]

  • Rescue Experiments: In a system where the on-target protein is knocked out, reintroduce a modified version of the protein that is resistant to this compound. If the original phenotype is not rescued, this points to off-target effects.

  • Direct Binding Assays: Employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity of this compound to the suspected off-target protein.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells and can help differentiate between on- and off-target binding.

Q3: What computational tools can be used to predict potential off-target effects of this compound?

Computational, or in silico, approaches are valuable for predicting potential off-target interactions before extensive experimental validation.[2][5][6] These methods can save considerable time and resources.

  • Chemical Similarity and Structure-Activity Relationship (SAR) Analysis: Tools like Similarity Ensemble Approach (SEA) and other machine learning models can predict off-target interactions based on the chemical structure of this compound.[5]

  • Molecular Docking: Three-dimensional protein structure-based approaches can be used to dock this compound into the binding sites of a panel of known off-target proteins to predict binding affinity.

  • Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups in this compound responsible for its biological activity and screens for proteins that can accommodate this pharmacophore.

Troubleshooting Guide

Issue 1: Inconsistent experimental results or unexpected phenotypes.

Possible Cause: Off-target effects of this compound are interfering with the expected outcome.

Troubleshooting Steps:

  • Concentration Optimization: Perform a dose-response experiment to determine the minimal effective concentration of this compound for on-target activity. Using the lowest effective concentration can minimize off-target binding.

  • Use of a Negative Control: Synthesize or obtain an inactive analog of this compound. This molecule should be structurally similar but lack the key functional groups required for on-target activity. If the inactive analog produces the same unexpected phenotype, it is likely due to an off-target effect or a non-specific chemical property.

  • Orthogonal Approaches: Confirm the initial findings by using a different method to modulate the target protein, such as genetic knockdown or a different small molecule inhibitor with a distinct chemical scaffold.

Issue 2: High cellular toxicity observed at effective concentrations.

Possible Cause: The observed toxicity is mediated by one or more off-target interactions.

Troubleshooting Steps:

  • Profiling against a Kinase Panel: If this compound is a kinase inhibitor, screen it against a broad panel of kinases to identify potential off-target kinases that might be mediating the toxic effects.

  • Apoptosis and Cell Cycle Analysis: Use flow cytometry to analyze markers of apoptosis (e.g., Annexin V staining) and cell cycle progression (e.g., propidium iodide staining). This can provide clues about the pathways being affected.

  • Mitochondrial Toxicity Assays: Assess mitochondrial membrane potential and oxygen consumption to determine if the toxicity is related to mitochondrial dysfunction, a common off-target effect.[7]

Data Presentation

Table 1: Comparative Analysis of this compound and a Structurally Related Negative Control.

ParameterThis compoundInactive Analog
On-Target IC50 (nM) 50> 10,000
Cellular Proliferation GI50 (µM) 115
Apoptosis Induction (% at 1 µM) 455
Mitochondrial Respiration (% inhibition at 1 µM) 302

Table 2: Kinase Selectivity Profile of this compound.

Kinase% Inhibition at 1 µM
On-Target Kinase 95
Off-Target Kinase A78
Off-Target Kinase B62
Off-Target Kinase C15

Experimental Protocols

Protocol 1: CRISPR/Cas9-Mediated Target Knockout for Off-Target Validation

Objective: To determine if the cellular effects of this compound are dependent on its intended target.

Methodology:

  • gRNA Design and Cloning: Design and clone two independent guide RNAs (gRNAs) targeting distinct exons of the on-target gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 constructs into the cell line of interest. Select for successfully transfected cells using an appropriate antibiotic or fluorescent marker.

  • Clonal Isolation and Validation: Isolate single-cell clones and expand them. Validate target knockout by Western blotting and Sanger sequencing of the targeted genomic locus.

  • Phenotypic Analysis: Treat the validated knockout clones and a wild-type control cell line with a dose range of this compound.

  • Data Analysis: Compare the dose-response curves for the phenotype of interest (e.g., cell viability, reporter gene expression) between the knockout and wild-type cells. A lack of a significant shift in the dose-response curve in the knockout cells indicates an off-target effect.[3]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm direct binding of this compound to its on-target and potential off-target proteins in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein and suspected off-target proteins remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_0 This compound On-Target Pathway cluster_1 Potential Off-Target Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Off-Target Protein Off-Target Protein This compound->Off-Target Protein Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Cellular Response A Cellular Response A Downstream Effector 1->Cellular Response A Downstream Effector 2 Downstream Effector 2 Off-Target Protein->Downstream Effector 2 Unintended Cellular Response B Unintended Cellular Response B Downstream Effector 2->Unintended Cellular Response B

Caption: On- and off-target signaling pathways of this compound.

cluster_workflow Workflow for Off-Target Identification Start Start Computational Prediction Computational Prediction Start->Computational Prediction In Vitro Binding Assays In Vitro Binding Assays Computational Prediction->In Vitro Binding Assays Top Hits Cellular Assays Cellular Assays In Vitro Binding Assays->Cellular Assays Confirmed Binders Target Validation Target Validation Cellular Assays->Target Validation Phenotype Confirmed End End Target Validation->End

References

Technical Support Center: Viscidulin II Large-Scale Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of the recombinant protein, Viscidulin II. As this compound is produced in a plant-based expression system, this guide addresses the common issues associated with this production platform.

Frequently Asked Questions (FAQs)

Q1: What is the optimal expression system for large-scale production of this compound?

A1: The optimal expression system can depend on several factors, including the desired yield, post-translational modifications, and cost. Transient expression in Nicotiana benthamiana is often favored for rapid, high-yield production in early-stage development. For very large-scale and long-term production, stable transgenic plant lines (e.g., in tobacco or lettuce) may be more cost-effective, though development times are longer.

Q2: What are the expected yields for this compound in a plant-based system?

A2: Yields can vary significantly based on the expression strategy and purification process. Typical yields for recombinant proteins in plants can range from milligrams to grams per kilogram of fresh plant biomass. Optimization of codon usage, expression vectors, and post-harvest processing are critical for maximizing yield.

Q3: How critical are post-translational modifications (PTMs) for this compound activity, and can plant systems perform them correctly?

A3: The functional necessity of specific PTMs for this compound should be determined empirically. Plant cells can perform many eukaryotic PTMs, including glycosylation and disulfide bond formation. However, plant-specific glycosylation patterns may differ from those in mammalian systems, which could impact protein stability, immunogenicity, or biological activity.[1][2] It may be necessary to use glyco-engineered plant lines to achieve a more human-like glycosylation profile.

Q4: What are the major challenges in purifying this compound from plant extracts?

A4: Purifying recombinant proteins from plant tissues presents challenges due to the complexity of the starting material.[3] Common issues include the presence of pigments, phenolic compounds, and a high abundance of native plant proteins that can interfere with chromatography steps. Proteases released during extraction can also degrade the target protein. A multi-step purification strategy is typically required to achieve high purity.[3]

Troubleshooting Guides

Problem 1: Low or No Expression of this compound
Possible Cause Recommended Solution
Suboptimal Codon Usage The coding sequence of this compound may not be optimized for the chosen plant expression host. Perform codon optimization to match the codon bias of the host plant to enhance translation efficiency.[4][5]
Inefficient Transcription or Translation The promoter or other regulatory elements in the expression vector may be weak. Use a strong constitutive promoter (e.g., CaMV 35S) or an inducible promoter to control and boost transcription. Ensure the presence of appropriate terminator sequences.
mRNA Instability The 5' and 3' untranslated regions (UTRs) of the transcript can affect its stability. Flank the this compound coding sequence with UTRs known to enhance mRNA stability in plants.
Gene Silencing High-level expression of a transgene can sometimes trigger the plant's gene silencing machinery. This can be mitigated by using viral suppressors of silencing or by optimizing the transgene copy number in stable lines.
Incorrect Subcellular Localization The protein may be targeted to a cellular compartment where it is unstable or accumulates poorly. Consider targeting this compound to the endoplasmic reticulum (ER) or apoplast, which can enhance stability and facilitate purification.
Problem 2: this compound Degradation and Instability
Possible Cause Recommended Solution
Proteolytic Degradation Plant extracts contain a high concentration of proteases that are released upon cell lysis. Perform all extraction and purification steps at low temperatures (4°C) and add a cocktail of protease inhibitors to the extraction buffer.
Formation of Insoluble Aggregates High expression levels can sometimes lead to the formation of insoluble protein aggregates. Optimize expression conditions by, for example, using an inducible promoter to control the rate of protein synthesis or by co-expressing molecular chaperones to assist in proper folding.
Oxidation Phenolic compounds in plant extracts can oxidize and cross-link with the target protein, leading to aggregation and loss of activity. Add antioxidants such as polyvinylpyrrolidone (PVP) or ascorbic acid to the extraction buffer.
Incorrect Disulfide Bond Formation If this compound contains disulfide bonds, improper formation can lead to misfolding and instability. Co-expression of protein disulfide isomerase (PDI) can facilitate correct disulfide bond formation in the ER.
Problem 3: Poor Recovery and Purity After Purification
Possible Cause Recommended Solution
Interference from Plant Components Pigments and phenolic compounds can bind to chromatography resins and interfere with purification. Include a clarification step after initial extraction, such as precipitation with ammonium sulfate or polyethyleneimine, to remove some of these contaminants.[6]
Non-specific Binding to Resin This compound may be binding non-specifically to the chromatography matrix, leading to poor recovery. Optimize buffer conditions (pH, ionic strength) for each chromatography step. Consider using a different type of chromatography (e.g., ion exchange, hydrophobic interaction, or affinity chromatography).
Co-elution with Contaminating Proteins Native plant proteins with similar biochemical properties may co-elute with this compound. A multi-step purification protocol is essential. A typical workflow might include an initial capture step (e.g., affinity chromatography if a tag is used), followed by one or two polishing steps (e.g., ion exchange and size exclusion chromatography).[7]
Loss of Affinity Tag Accessibility If using an affinity tag for purification, it may be sterically hindered or cleaved. Ensure the tag is placed in an accessible location (N- or C-terminus) and consider using a linker sequence between the tag and the protein.

Data Presentation

Table 1: Comparison of this compound Expression in Different Plant Systems (Hypothetical Data)

Expression SystemYield (mg/kg fresh weight)Purity after Initial Capture (%)Glycosylation Profile
Transient N. benthamiana150 ± 2575Plant-specific complex N-glycans
Stable Transgenic Tobacco50 ± 1080Plant-specific complex N-glycans
Stable Transgenic Lettuce75 ± 1570Plant-specific complex N-glycans
Glyco-engineered N. benthamiana120 ± 2075Human-like, afucosylated N-glycans

Table 2: Summary of a Three-Step Purification Protocol for this compound (Hypothetical Data)

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (U/mg)Yield (%)Purity (%)
Clarified Extract5000100201002
Affinity Chromatography120901809075
Ion Exchange Chromatography80752207594
Size Exclusion Chromatography706823068>98

Experimental Protocols

Protocol 1: Transient Expression of this compound in Nicotiana benthamiana
  • Agroinfiltration:

    • Transform Agrobacterium tumefaciens with the expression vector containing the this compound gene.

    • Grow a liquid culture of the transformed Agrobacterium to an OD600 of 0.8-1.0.

    • Pellet the bacteria and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone, pH 5.6).

    • Infiltrate the bacterial suspension into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe.

  • Incubation and Harvest:

    • Incubate the plants in a growth chamber for 4-6 days post-infiltration.

    • Harvest the infiltrated leaves and proceed immediately to protein extraction or freeze at -80°C.

Protocol 2: Extraction and Clarification of this compound from Plant Biomass
  • Homogenization:

    • Homogenize the harvested leaf tissue in a blender with 3 volumes of cold extraction buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM EDTA, 1% (w/v) PVPP, 1 mM PMSF, 1x protease inhibitor cocktail, pH 7.4).

  • Clarification:

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and proceed to purification.

Visualizations

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing agro Agroinfiltration plant Plant Incubation (4-6 days) agro->plant harvest Harvest Biomass plant->harvest extract Extraction & Clarification harvest->extract affinity Affinity Chromatography extract->affinity iex Ion Exchange Chromatography affinity->iex sec Size Exclusion Chromatography iex->sec final Purified this compound sec->final

Caption: Experimental workflow for this compound production.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus viscidulin This compound receptor Target Receptor viscidulin->receptor Binding kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene Expression tf->gene response Cellular Response gene->response

References

Technical Support Center: Refining Viscidulin II Purification Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Viscidulin II. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a flavonoid with the chemical name 2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one. Its molecular formula is C₁₇H₁₄O₇. Due to its polyphenolic structure, it is relatively polar. Understanding the polarity is crucial for selecting the appropriate chromatography conditions.

Q2: What is a plausible natural source for this compound for initial extraction?

While this compound is a specific chemical entity, structurally similar flavonoids have been isolated from various plant species. A plausible starting material for developing a purification protocol could be plants from the Lamiaceae family, such as Salvia (sage) or Scutellaria (skullcap) species, which are known to be rich in flavonoids. For the purpose of this guide, we will consider a hypothetical extraction from Salvia hispanica leaves.

Q3: What are the most common chromatography techniques for purifying this compound?

The most effective and widely used techniques for purifying flavonoids like this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly with reversed-phase (RP) columns, such as C18, is the gold standard for high-resolution purification.

  • Macroporous Resin Chromatography: Often used as an initial purification and enrichment step from crude plant extracts.

  • Sephadex LH-20 Chromatography: A size-exclusion and adsorption chromatography method effective for separating flavonoids from other polyphenols and smaller impurities.

Q4: How do I prepare a crude extract of this compound from plant material for chromatography?

A general procedure involves the following steps:

  • Drying and Grinding: The plant material (e.g., Salvia hispanica leaves) should be dried to prevent enzymatic degradation of flavonoids and then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent. A mixture of ethanol and water (e.g., 70-80% ethanol) is effective for extracting flavonoids.[1] Ultrasonic-assisted extraction can enhance the efficiency.[2][3]

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

Troubleshooting Guides

This section addresses specific issues that may arise during the chromatographic purification of this compound.

Issue 1: Poor or No Binding of this compound to the Reversed-Phase (C18) Column
  • Question: My this compound seems to be eluting in the void volume of my C18 column. What could be the cause and how can I fix it?

  • Answer: This issue typically arises from incorrect mobile phase conditions or problems with the sample preparation.

Possible Cause Recommended Solution
Mobile phase is too non-polar (high organic solvent concentration). Decrease the initial percentage of the organic solvent (e.g., methanol or acetonitrile) in your mobile phase. For flavonoids, starting with a higher aqueous concentration (e.g., 80-90% water with 0.1% formic acid) is recommended.
Incorrect pH of the mobile phase. The hydroxyl groups on this compound can be ionized at higher pH, making the molecule more polar. Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase will suppress this ionization and increase retention on a C18 column.
Sample solvent is too non-polar. If the sample is dissolved in a solvent significantly stronger (more non-polar) than the initial mobile phase, it will not bind effectively. If possible, dissolve the crude extract in the initial mobile phase.
Column is not properly equilibrated. Ensure the column is thoroughly equilibrated with the initial mobile phase before injecting the sample. Flush the column with at least 10-20 column volumes of the starting mobile phase.
Issue 2: Low Resolution and Co-elution of Impurities
  • Question: I am seeing broad peaks and my this compound peak is not well-separated from other compounds. How can I improve the resolution?

  • Answer: Low resolution can be caused by several factors related to the mobile phase gradient, flow rate, and column condition.

Possible Cause Recommended Solution
Gradient is too steep. A shallow gradient (a slower increase in the organic solvent concentration over time) will provide better separation of closely eluting compounds. Try decreasing the rate of change of the organic solvent percentage per minute.
Flow rate is too high. A lower flow rate generally leads to better resolution. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min for a standard analytical column).
Column is overloaded. Injecting too much sample can lead to peak broadening and poor separation. Reduce the amount of sample injected onto the column.
Column is old or contaminated. If the column has been used extensively, its performance may degrade. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.
Issue 3: High Backpressure
  • Question: The pressure in my HPLC system is significantly higher than normal. What should I do?

  • Answer: High backpressure is a common issue and can damage the column and pump if not addressed.

Possible Cause Recommended Solution
Clogged column frit. This can be caused by particulate matter in the sample or mobile phase. Always filter your sample and mobile phases through a 0.45 µm or 0.22 µm filter. Try back-flushing the column (disconnect from the detector first) at a low flow rate. If this doesn't work, the frit may need to be replaced.
Precipitation in the system. Buffer salts can precipitate if the organic solvent concentration becomes too high. Ensure your buffer is soluble in the highest organic concentration of your gradient.
Blockage in the tubing or injector. Systematically check for blockages by disconnecting components and observing the pressure.

Experimental Protocols

Protocol 1: Initial Purification and Enrichment using Macroporous Resin

This protocol is suitable for the initial clean-up of a crude this compound extract.

  • Resin Preparation: Select a suitable macroporous resin (e.g., D101). Pre-treat the resin by washing sequentially with ethanol and then water to remove any preservatives and impurities.

  • Sample Loading: Dissolve the crude extract in water or a low-concentration ethanol solution. Load the solution onto the equilibrated resin column at a slow flow rate.

  • Washing: Wash the column with water to remove highly polar impurities such as sugars and salts.

  • Elution: Elute the bound flavonoids with a stepwise gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%, 95% ethanol).[2]

  • Fraction Analysis: Collect fractions and analyze them for the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.

  • Pooling and Concentration: Combine the fractions containing the highest concentration of this compound and evaporate the solvent.

Protocol 2: High-Resolution Purification by Preparative RP-HPLC

This protocol is for the final purification of the enriched this compound fraction.

  • Column: A preparative C18 column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-45 min: Linear gradient from 20% to 70% B

    • 45-50 min: Isocratic at 95% B (column wash)

    • 50-60 min: Return to 20% B and re-equilibrate

  • Flow Rate: 5 mL/min.

  • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 280 nm or 340 nm).

  • Sample Preparation: Dissolve the enriched fraction from the macroporous resin step in a minimal amount of the initial mobile phase and filter through a 0.22 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization (freeze-drying) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Flavonoids (Hypothetical Data for this compound)

Technique Loading Capacity (mg crude extract/g stationary phase) Typical Recovery (%) Purity Achieved (%) Solvent Consumption
Macroporous Resin 100 - 20080 - 9040 - 60High
Sephadex LH-20 50 - 10070 - 8560 - 80Moderate
Preparative RP-HPLC 5 - 2060 - 80> 95High

Table 2: Typical RP-HPLC Gradient for this compound Purification

Time (minutes) % Mobile Phase A (Water + 0.1% Formic Acid) % Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
08020
403070
45595
50595
518020
608020

Visualizations

Experimental_Workflow cluster_extraction Extraction and Preparation cluster_purification Purification Stages plant_material Plant Material (e.g., Salvia hispanica) extraction Solvent Extraction (Ethanol/Water) plant_material->extraction concentration Crude Extract extraction->concentration macroporous_resin Macroporous Resin Chromatography concentration->macroporous_resin enriched_fraction Enriched this compound Fraction macroporous_resin->enriched_fraction prep_hplc Preparative RP-HPLC enriched_fraction->prep_hplc pure_viscidulin Pure this compound (>95%) prep_hplc->pure_viscidulin

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_binding Poor Binding cluster_resolution Low Resolution cluster_pressure High Backpressure start Problem Encountered mobile_phase_too_strong Mobile Phase Too Strong? start->mobile_phase_too_strong gradient_too_steep Gradient Too Steep? start->gradient_too_steep clogged_frit Clogged Frit? start->clogged_frit adjust_mobile_phase Decrease Organic Solvent % mobile_phase_too_strong->adjust_mobile_phase shallow_gradient Decrease Gradient Slope gradient_too_steep->shallow_gradient filter_and_flush Filter Sample/Mobile Phase & Back-flush Column clogged_frit->filter_and_flush

Caption: Troubleshooting logic for common HPLC issues in this compound purification.

References

minimizing Viscidulin II degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Viscidulin II during storage and experimentation.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a flavonoid with the chemical formula C17H14O7.[1][2] Its IUPAC name is 2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one.[1] Flavonoids are a class of natural products known for various biological activities, including antioxidant and anti-inflammatory effects.[3][4]

Q2: What are the primary factors that can cause this compound degradation during storage?

Like many flavonoids, this compound is susceptible to degradation from several factors:

  • Temperature: Elevated temperatures can accelerate chemical degradation.[5]

  • pH: Both acidic and alkaline conditions can lead to hydrolytic degradation.[5]

  • Light: Exposure to UV or even ambient light can cause photodegradation.[5]

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.[5]

  • Enzymatic Degradation: If working with crude or semi-purified extracts, endogenous plant enzymes such as peroxidases and polyphenol oxidases can degrade flavonoids.

Q3: What are the recommended short-term and long-term storage conditions for this compound?

Storage ConditionRecommendationRationale
Short-Term (days to weeks) Store at 2-8°C in a tightly sealed, light-resistant container.Minimizes chemical degradation and protects from light.
Long-Term (months to years) Store at -20°C or -80°C as a lyophilized powder.Significantly slows down chemical degradation for extended periods.

Q4: How should I handle this compound solutions?

  • Solvent Selection: Use high-purity solvents. For long-term storage of solutions, consider solvents that are less prone to degradation and are compatible with your downstream applications.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

II. Troubleshooting Guides

Problem 1: Loss of biological activity in my this compound sample.
Potential Cause Troubleshooting Step
Degradation due to improper storage - Verify storage conditions (temperature, light exposure). - Use a fresh aliquot or a newly prepared solution. - Perform a stability check using HPLC to assess the purity of your sample.
Repeated freeze-thaw cycles - Always aliquot stock solutions into single-use volumes. - Avoid leaving the stock solution at room temperature for extended periods.
Contamination - Use sterile tubes and filtered solvents. - If microbial contamination is suspected, filter the solution through a 0.22 µm filter.
Problem 2: Appearance of unknown peaks in my HPLC chromatogram.
Potential Cause Troubleshooting Step
Degradation of this compound - This is a strong indicator of degradation. - Compare the chromatogram of the stored sample with a freshly prepared standard. - Attempt to identify the degradation products using LC-MS.
Solvent impurities - Run a blank injection of the solvent to check for impurities. - Use fresh, high-purity HPLC-grade solvents.
Sample matrix effects (if using extracts) - Optimize your sample preparation method to remove interfering substances. - Use a more selective HPLC method (e.g., different column or mobile phase).

III. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Flavonoids (General Protocol)

This protocol provides a framework for developing a stability-indicating HPLC method for flavonoids like this compound. Method validation is crucial for accurate stability assessment.[6][7][8][9][10]

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

2. Mobile Phase and Gradient:

  • A common mobile phase system for flavonoids is a gradient of:

    • Solvent A: 0.1% Formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or Methanol.

  • A typical gradient might be: 0-5 min (20% B), 5-25 min (20-21% B), 25-45 min (21-50% B).[8] The gradient should be optimized to achieve good separation of the parent compound from any degradation products.

3. Detection:

  • Set the detector to a wavelength where this compound has maximum absorbance (a UV scan of the pure compound is recommended). Flavonoids typically have absorbance maxima between 250-280 nm and 300-400 nm.

4. Forced Degradation Study: To validate the stability-indicating nature of the method, perform forced degradation studies.[5][11][12][13][14]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60-80°C for a defined period.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature for a defined period.

  • Oxidative Degradation: Treat the sample with 3-30% H2O2 at room temperature.

  • Thermal Degradation: Expose the solid or solution to dry heat (e.g., 105°C).

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) or a combination of UV and visible light.

5. Analysis:

  • Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Protocol 2: General Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a common method to assess the antioxidant potential of flavonoids.[3][15][16][17][18]

1. Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM).

  • This compound stock solution in a suitable solvent (e.g., methanol or DMSO).

  • Positive control (e.g., Ascorbic acid or Trolox).

2. Procedure:

  • In a 96-well plate, add your this compound sample at various concentrations.

  • Add the DPPH solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

3. Calculation:

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals).

Protocol 3: General In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)

This assay provides an indication of anti-inflammatory activity by measuring the inhibition of protein denaturation.[4][19][20][21]

1. Reagents:

  • Bovine Serum Albumin (BSA) or Egg Albumin solution (e.g., 1% w/v).

  • This compound stock solution.

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Positive control (e.g., Diclofenac sodium).

2. Procedure:

  • To your this compound sample at various concentrations, add the albumin solution.

  • Incubate at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 5-10 minutes.

  • Cool the solutions to room temperature.

  • Measure the turbidity (absorbance) at 660 nm.

3. Calculation:

  • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value.

IV. Visualizations

experimental_workflow cluster_storage This compound Storage cluster_prep Sample Preparation cluster_analysis Stability & Activity Assessment storage Store at -20°C (powder) or -80°C (solution) prep Prepare fresh solution or use single-use aliquot storage->prep Retrieve sample hplc Stability-Indicating HPLC prep->hplc Assess purity antioxidant Antioxidant Assay (e.g., DPPH) prep->antioxidant Test activity anti_inflammatory Anti-inflammatory Assay (e.g., Protein Denaturation) prep->anti_inflammatory Test activity

Caption: Experimental workflow for this compound stability and activity testing.

degradation_pathways cluster_stress Stress Conditions viscidulin This compound (Intact Molecule) hydrolysis Hydrolysis (Acid/Base) viscidulin->hydrolysis oxidation Oxidation (e.g., H2O2) viscidulin->oxidation photolysis Photolysis (UV Light) viscidulin->photolysis degradation_products Degradation Products (e.g., smaller phenolic compounds, oxidized derivatives) hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Potential degradation pathways of this compound under stress conditions.

References

Technical Support Center: Managing Viscidulin II Autofluorescence in Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with Viscidulin II autofluorescence during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause autofluorescence?

This compound is a flavonoid compound with the chemical name 2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one. Like many flavonoids, its conjugated ring structure can absorb light and re-emit it as fluorescence, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals in your experiments, leading to a decreased signal-to-noise ratio and potentially confounding results.

Q2: I am observing unexpected fluorescence in the green channel of my images. Could this be from this compound?

It is highly probable. Flavonoids, the class of compounds this compound belongs to, are known to exhibit autofluorescence, often appearing in the green part of the spectrum. Typically, they are excited by light in the blue range (around 488 nm) and emit light in the green range (approximately 500-550 nm). To confirm if the signal is from this compound, you should image an unstained control sample containing the compound.

Q3: How can I determine the specific excitation and emission spectra of the autofluorescence in my samples?

Since the exact spectral properties of this compound are not extensively documented, it is recommended to determine them empirically using your imaging system.

Experimental Protocol: Determining an Unknown Autofluorescence Spectrum

This protocol outlines the steps to characterize the emission spectrum of an unknown autofluorescent compound like this compound using a confocal microscope with a spectral detector.

Objective: To determine the optimal excitation wavelength and the emission spectrum of the autofluorescence.

Materials:

  • Sample containing this compound (e.g., tissue section, cell culture) without any fluorescent labels.

  • Control sample without this compound.

  • Confocal microscope equipped with a spectral detector and multiple laser lines (e.g., 405 nm, 488 nm, 561 nm, 640 nm).

Procedure:

  • Sample Preparation: Prepare a slide with your unstained sample containing this compound.

  • Microscope Setup:

    • Turn on the microscope and lasers.

    • Select the spectral detector.

    • Start with the 488 nm laser, as flavonoids commonly fluoresce with this excitation.

  • Image Acquisition (Lambda Scan):

    • Focus on the sample.

    • Set the detector to perform a "lambda scan" or "spectral scan." This will acquire a series of images at different emission wavelengths.

    • Set the emission range to cover the visible spectrum (e.g., 410-700 nm) with a step size of 5-10 nm.

    • Adjust the laser power and detector gain to obtain a signal without saturation.

    • Acquire the spectral image.

  • Data Analysis:

    • Select a region of interest (ROI) in the image that clearly shows the autofluorescence.

    • Use the microscope software to generate an emission spectrum for the selected ROI. This will plot fluorescence intensity versus emission wavelength. The peak of this plot is the maximum emission wavelength for the chosen excitation.

  • Repeat for Other Excitations:

    • Repeat steps 3 and 4 for other available laser lines (e.g., 405 nm, 561 nm) to determine which wavelength excites the autofluorescence most efficiently.

  • Control Sample: Image the control sample under the same conditions to ensure the observed fluorescence is not from other sources (e.g., embedding medium, slide).

Troubleshooting Guide: Strategies to Mitigate this compound Autofluorescence

If you have confirmed that this compound autofluorescence is impacting your imaging, here are several strategies you can employ to reduce or eliminate it.

Issue 1: Autofluorescence is obscuring my signal of interest.

Solution A: Spectral Unmixing

If your microscope is equipped with a spectral detector, you can computationally separate the autofluorescence from your specific fluorescent signals.[1][2]

  • Principle: Spectral unmixing algorithms use the distinct emission spectra of each fluorophore (including the autofluorescence) to calculate the contribution of each to the total signal in every pixel.

  • Workflow:

    • Acquire a spectral image (lambda scan) of a sample stained with your fluorescent probe(s) in the presence of this compound.

    • Acquire a spectral image of an unstained sample containing only this compound to serve as the reference spectrum for the autofluorescence.

    • Acquire reference spectra for each of your fluorescent probes.

    • Use the microscope's software to perform linear unmixing, providing the reference spectra for the autofluorescence and your probes. The software will then generate separate images for each signal.

Solution B: Photobleaching

Autofluorescent molecules can often be "bleached" or photochemically destroyed by intense light exposure before you image your actual fluorescent probes.[3][4][5][6][7]

  • Principle: High-intensity light can be used to permanently destroy the fluorophores responsible for the background signal.

  • General Protocol: Before incubating with your fluorescent labels, expose the sample to high-intensity light from your microscope's light source. The optimal wavelength and duration will need to be determined empirically, but starting with the excitation wavelength that maximally excites the autofluorescence is a good approach.

Solution C: Chemical Quenching

Several chemical reagents can reduce autofluorescence. Their effectiveness can vary depending on the source of the autofluorescence and the sample type.

Quenching AgentTarget AutofluorescenceNotes
Sodium Borohydride Aldehyde-induced autofluorescenceCan have variable effects.[8][9]
Sudan Black B Lipofuscin and some endogenous pigmentsCan introduce its own background signal.[8][10]
Eriochrome Black T Lipofuscin and formalin-induced autofluorescenceEffective for certain types of autofluorescence.[4][8]
Copper Sulfate General autofluorescenceOften used in combination with other agents.[9][10]
Commercial Reagents (e.g., TrueVIEW™) Broad-spectrum autofluorescenceOptimized formulations that can be very effective.[8][10]

Experimental Protocol: Photobleaching of Autofluorescence

Objective: To reduce autofluorescence from this compound prior to fluorescent labeling.

Materials:

  • Unstained sample containing this compound.

  • Fluorescence microscope with a high-intensity light source (e.g., mercury or xenon arc lamp, or high-power LED).

Procedure:

  • Determine Optimal Bleaching Wavelength: Based on your spectral characterization, choose a filter set that exposes the sample to the excitation wavelength that most strongly elicits the autofluorescence.

  • Expose the Sample: Place the unstained sample on the microscope stage and expose it to continuous, high-intensity illumination.

  • Monitor Bleaching: Periodically check the autofluorescence intensity (using lower, non-bleaching illumination) until it has been reduced to an acceptable level. This may take several minutes to over an hour.

  • Proceed with Staining: Once the autofluorescence is sufficiently quenched, proceed with your standard immunofluorescence or fluorescent staining protocol.

Visualizing Workflows and Concepts

To further clarify the troubleshooting process, the following diagrams illustrate key experimental workflows and concepts.

TroubleshootingWorkflow Troubleshooting this compound Autofluorescence start Start: Autofluorescence Suspected confirm Image Unstained Control: Is autofluorescence present? start->confirm characterize Characterize Spectrum: Perform Lambda Scan confirm->characterize Yes end_node Proceed with Imaging confirm->end_node No spectral_unmixing Option 1: Spectral Unmixing characterize->spectral_unmixing photobleaching Option 2: Photobleaching characterize->photobleaching quenching Option 3: Chemical Quenching characterize->quenching spectral_unmixing->end_node photobleaching->end_node quenching->end_node

Caption: A flowchart for troubleshooting this compound autofluorescence.

SpectralUnmixing Principle of Spectral Unmixing cluster_inputs Input Data cluster_outputs Unmixed Images mixed_signal Mixed Signal (this compound + Probes) unmix_process Linear Unmixing Algorithm mixed_signal->unmix_process ref_auto Reference: this compound Spectrum ref_auto->unmix_process ref_probe1 Reference: Probe 1 Spectrum ref_probe1->unmix_process ref_probe2 Reference: Probe 2 Spectrum ref_probe2->unmix_process img_auto Image of This compound unmix_process->img_auto img_probe1 Image of Probe 1 unmix_process->img_probe1 img_probe2 Image of Probe 2 unmix_process->img_probe2

Caption: The workflow for spectral unmixing to separate signals.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Viscidulin II

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Viscidulin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the in vivo bioavailability of this flavonoid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a flavonoid with the chemical structure 2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one. Flavonoids are a class of natural compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific therapeutic applications of this compound are still under investigation, but its structural features suggest potential roles in modulating cellular signaling pathways implicated in various diseases.

Q2: What are the primary challenges affecting the in vivo bioavailability of this compound?

Like many flavonoids, this compound's bioavailability is likely limited by several factors:

  • Low Aqueous Solubility: The presence of multiple hydroxyl groups and a largely hydrophobic backbone can lead to poor solubility in aqueous environments like the gastrointestinal tract, which is a prerequisite for absorption.

  • Limited Permeability: While the methoxy groups can enhance lipophilicity and membrane transport, the hydroxyl groups can increase polarity, potentially hindering passive diffusion across the intestinal epithelium.

  • Extensive First-Pass Metabolism: Flavonoids are often subject to rapid metabolism in the intestine and liver by phase I and phase II enzymes. The hydroxyl groups on this compound are susceptible to glucuronidation and sulfation, leading to the formation of metabolites that may have different biological activities and are more readily excreted.

Q3: How can I improve the solubility of this compound for my in vivo experiments?

Improving solubility is a critical first step towards enhancing bioavailability. Here are some common strategies:

  • Co-solvents: Using a mixture of water-miscible solvents can increase the solubility of hydrophobic compounds.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Investigating the solubility profile of this compound at different pH values may reveal conditions that favor dissolution.

  • Complexation: Cyclodextrins can encapsulate hydrophobic molecules like this compound, forming inclusion complexes with improved aqueous solubility.

  • Formulation as a Salt: If this compound has an ionizable group, salt formation can significantly enhance its solubility.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models

Possible Causes:

  • Poor dissolution in the gastrointestinal fluid.

  • Low permeability across the intestinal wall.

  • Rapid metabolism in the gut or liver.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 6.8, 7.4) to simulate conditions in the gastrointestinal tract.

    • Assess its lipophilicity (LogP value) to predict its potential for membrane permeation.

    • Use in vitro models like the Caco-2 cell permeability assay to evaluate its intestinal permeability.

  • Select an Appropriate Formulation Strategy: Based on the characterization, choose a suitable formulation to address the specific limitation.

    • For poor solubility: Consider solid dispersions or nanoparticle formulations.

    • For low permeability: Nanoemulsions or liposomes can enhance transport across the intestinal mucosa.

    • For extensive metabolism: Encapsulation in nanoparticles can protect this compound from enzymatic degradation.

  • Conduct a Pilot In Vivo Study: Test the selected formulation in a small group of animals and compare the pharmacokinetic profile to that of the unformulated this compound.

Issue 2: High Variability in Pharmacokinetic Data Between Animals

Possible Causes:

  • Inconsistent food and water intake affecting gastrointestinal conditions.

  • Differences in gut microbiota, which can metabolize flavonoids.

  • Genetic variations in metabolic enzymes among animals.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Ensure consistent fasting and feeding schedules for all animals.

    • Provide ad libitum access to water.

    • Use animals from the same strain and supplier to minimize genetic variability.

  • Consider the Impact of Gut Microbiota: Be aware that the gut microbiome can significantly impact flavonoid metabolism. While difficult to control, acknowledging this as a potential source of variation is important.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of inter-individual variability on the statistical significance of the results.

Quantitative Data on Flavonoid Bioavailability Enhancement

The following tables summarize representative data from studies on flavonoids with structural similarities to this compound, demonstrating the potential for various formulation strategies to improve oral bioavailability.

Table 1: Improvement of Flavonoid Bioavailability Using Nanoparticle Formulations

FlavonoidFormulationAnimal ModelFold Increase in AUC (Area Under the Curve)Reference
QuercetinPolymeric NanoparticlesRat~5[1]
LuteolinPolymeric NanoparticlesRat~4[2]
MyricetinLipid-Based NanoparticlesMouse~7[3]

Table 2: Enhancement of Flavonoid Bioavailability with Solid Dispersions

FlavonoidCarrierAnimal ModelFold Increase in Cmax (Maximum Concentration)Reference
NaringeninPVP K30Rat~3[4]
HesperetinPVP K30Rat~4[5]
Total FlavonesPoloxamer 188N/A (in vitro)Significant dissolution enhancement[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles by Nanoprecipitation

Objective: To prepare this compound-loaded nanoparticles to enhance its solubility and oral bioavailability.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) solution (stabilizer)

  • Purified water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of this compound into nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with purified water to remove any residual PVA and unencapsulated this compound.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder for long-term storage and characterization.

Characterization:

  • Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).

  • Encapsulation Efficiency: Quantified by separating the encapsulated from the unencapsulated drug and measuring the concentration of this compound.

  • Morphology: Visualized by scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) K30 (carrier)

  • Ethanol (solvent)

Procedure:

  • Dissolution: Dissolve both this compound and PVP K30 in ethanol in a predetermined ratio.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.

Characterization:

  • Dissolution Rate: Assessed using a standard dissolution apparatus (e.g., USP Apparatus II) in a relevant medium (e.g., simulated gastric or intestinal fluid).

  • Solid-State Characterization: Analyzed by X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous state of this compound in the dispersion.

  • Drug Content: Determined to ensure uniformity of this compound in the solid dispersion.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Formulation Select Formulation Strategy (e.g., Nanoparticles, Solid Dispersion) Preparation Prepare this compound Formulation Formulation->Preparation Characterization Physicochemical Characterization (Size, EE%, Dissolution) Preparation->Characterization Animal_Model Select Animal Model (e.g., Rat, Mouse) Characterization->Animal_Model Optimized Formulation Dosing Oral Administration of Formulation Animal_Model->Dosing PK_Study Pharmacokinetic Study (Blood Sampling) Dosing->PK_Study Data_Analysis Analyze Bioavailability Parameters (AUC, Cmax, Tmax) PK_Study->Data_Analysis

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Viscidulin_II This compound PI3K PI3K Viscidulin_II->PI3K Inhibition MEK MEK Viscidulin_II->MEK Inhibition IKK IKK Viscidulin_II->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Responses (e.g., Anti-inflammatory, Anti-proliferative) mTOR->Cell_Response ERK ERK MEK->ERK ERK->Cell_Response IκBα IκBα IKK->IκBα NFκB NF-κB IκBα->NFκB NFκB->Cell_Response

Caption: Plausible signaling pathways modulated by this compound.

References

Validation & Comparative

Confirming the Bioactivity of Sesquiterpene Lactones: A Comparative Guide Using Parthenolide as a Model for Viscidulin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the current lack of available scientific literature on the specific bioactivity of Viscidulin II, this guide utilizes Parthenolide, a structurally related and extensively studied sesquiterpene lactone, as a representative compound. The experimental data and protocols provided for Parthenolide serve as a robust template for investigating the potential cytotoxic and anti-inflammatory properties of this compound and other novel sesquiterpene lactones.

Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest in the scientific community for their potent biological activities. This guide provides a comparative overview of the cytotoxic and anti-inflammatory effects of Parthenolide across various cell lines, supported by experimental data and detailed protocols.

Data Presentation: Comparative Bioactivity of Parthenolide

The following tables summarize the cytotoxic and anti-inflammatory activities of Parthenolide in different cell lines, providing a clear comparison of its efficacy.

Table 1: Cytotoxicity of Parthenolide in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (hours)
SiHa[1][2][3]Cervical Cancer8.42 ± 0.7648
MCF-7[1][2][3][4]Breast Cancer9.54 ± 0.8248
MDA-MB-231[4]Breast Cancer~6-948
GLC-82[5]Non-Small Cell Lung Cancer6.07 ± 0.45Not Specified
A549[5]Non-Small Cell Lung Cancer15.38 ± 1.13Not Specified
H1650[5]Non-Small Cell Lung Cancer9.88 ± 0.09Not Specified
H1299[5]Non-Small Cell Lung Cancer12.37 ± 1.21Not Specified
PC-9[5]Non-Small Cell Lung Cancer15.36 ± 4.35Not Specified
5637[6]Bladder CancerNot Specified48

Table 2: Anti-inflammatory Activity of Parthenolide in Murine Macrophages

Cell LineAssayEffectKey Findings
RAW 264.7Nitric Oxide (NO) ProductionInhibitionParthenolide inhibits LPS-induced NO production.[7][8]
RAW 264.7Cytokine ProductionInhibitionDownregulates IL-6 and MCP-1.[9][10]
RAW 264.7Pro-inflammatory EnzymesInhibitionDirectly inhibits 5-lipoxygenase, PDE3, and PDE4.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the investigation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12][13][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Parthenolide) and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[15][16][17][18][19]

Protocol:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include a vehicle control and an LPS-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reagent Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Mechanism of Action: Western Blot for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression of specific proteins involved in apoptosis.[20][21][22][23]

Protocol:

  • Cell Lysis: Treat cells with the test compound at the desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Parthenolide, which are common targets for many sesquiterpene lactones and should be investigated for this compound.

Parthenolide_Apoptosis_Pathway Parthenolide Parthenolide ROS ROS Generation Parthenolide->ROS Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Parthenolide->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation Parthenolide->Bax Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bcl2->Mitochondria Bax->Mitochondria Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Parthenolide-induced intrinsic apoptosis pathway.

Parthenolide_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation Parthenolide Parthenolide Parthenolide->IKK NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.

Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assessment cluster_mechanism Mechanism of Action c1 Cell Seeding (e.g., MCF-7, A549) c2 Treatment with This compound/Parthenolide c1->c2 c3 MTT Assay c2->c3 c4 Determine IC50 c3->c4 i1 RAW 264.7 Cell Seeding i2 Pre-treatment with This compound/Parthenolide i1->i2 i3 LPS Stimulation i2->i3 i4 Nitric Oxide (NO) Assay i3->i4 i5 Measure NO Production i4->i5 m1 Cell Treatment m2 Protein Extraction m1->m2 m3 Western Blot m2->m3 m4 Analyze Apoptosis & Signaling Proteins m3->m4

Caption: General experimental workflow for bioactivity screening.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory efficacy of Viscidulin II and a structurally related flavone, Wogonin. Both compounds are isolated from the root of Scutellaria baicalensis (Chinese Skullcap), a plant with a long history of use in traditional medicine. The primary focus of this comparison is their potential application in dermatology, specifically in mitigating the inflammatory response induced by Propionibacterium acnes (P. acnes), a key bacterium implicated in the pathogenesis of acne vulgaris.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Wogonin. The data is derived from a key study investigating the impact of various flavones from Scutellariae radix on P. acnes-induced inflammation in the human monocytic THP-1 cell line.

CompoundTarget CytokineIC50 (µM)Source
This compound (FL6) IL-8Not explicitly stated, but significant suppression reported[1]
IL-1βNot explicitly stated, but significant suppression reported[1]
Wogonin (FL2) IL-88.7[1]
IL-1β4.9[1]

Table 1: In Vitro Inhibition of P. acnes-Induced Pro-Inflammatory Cytokines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit 50% of the cytokine production. Lower IC50 values signify higher potency. While specific IC50 values for this compound were not provided in the primary study, its significant suppressive activity was confirmed. Wogonin demonstrated the most potent activity among the seven flavones tested.[1]

CompoundIn Vivo ModelOutcomeSource
This compound (FL6) P. acnes-induced mouse ear swellingSignificant attenuation of swelling (20 µg per ear)[1]
Wogonin (FL2) P. acnes-induced mouse ear swellingSignificant attenuation of swelling (20 µg per ear)[1]

Table 2: In Vivo Anti-inflammatory Efficacy. Both this compound and Wogonin were shown to be effective in a preclinical in vivo model of inflammation. Concomitant intradermal injection of the compounds with heat-killed P. acnes in a mouse model resulted in a significant reduction in ear swelling, a hallmark of inflammation.[1]

Experimental Protocols

In Vitro Inhibition of Cytokine Production

1. Cell Culture:

  • Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For differentiation into macrophage-like cells, THP-1 cells are treated with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.

2. Induction of Inflammation:

  • Propionibacterium acnes (ATCC 6919) is cultured anaerobically.

  • The bacteria are heat-killed at 60°C for 1 hour and then washed with phosphate-buffered saline (PBS).

  • Differentiated THP-1 cells are stimulated with the heat-killed P. acnes (at a multiplicity of infection of 100) in the presence or absence of various concentrations of this compound or Wogonin.

3. Cytokine Measurement:

  • After a 24-hour incubation period, the cell culture supernatants are collected.

  • The concentrations of the pro-inflammatory cytokines Interleukin-8 (IL-8) and Interleukin-1β (IL-1β) in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

In Vivo Mouse Ear Swelling Model

1. Animals:

  • Male ICR mice (6-8 weeks old) are used for the in vivo experiments.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Induction of Inflammation and Treatment:

  • A suspension of heat-killed P. acnes (300 µg in 20 µL of PBS) is prepared.

  • This compound or Wogonin (20 µg) is mixed with the P. acnes suspension.

  • The mixture is injected intradermally into the right ear of the mice. The left ear receives an injection of PBS as a control.

3. Measurement of Inflammation:

  • Ear thickness is measured using a caliper at baseline and at 24 hours post-injection.

  • The degree of ear swelling is calculated as the difference in ear thickness before and after the injection.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for P. acnes-induced inflammation and the general experimental workflow for evaluating the efficacy of this compound and Wogonin.

G cluster_0 P. acnes-Induced Inflammatory Signaling Pacnes P. acnes TLR2 TLR2 Pacnes->TLR2 NFkB NF-κB TLR2->NFkB Activation Cytokines Pro-inflammatory Cytokines (IL-8, IL-1β) NFkB->Cytokines Upregulation Inflammation Inflammation Cytokines->Inflammation Viscidulin_II This compound Viscidulin_II->NFkB Inhibition Wogonin Wogonin Wogonin->NFkB Inhibition

Caption: Proposed mechanism of anti-inflammatory action.

G cluster_1 Experimental Workflow start Start invitro In Vitro Studies (THP-1 Cells) start->invitro invivo In Vivo Studies (Mouse Model) start->invivo data_analysis Data Analysis (IC50, Swelling Reduction) invitro->data_analysis invivo->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow diagram.

References

In-Depth Comparative Analysis of Viscidulin II and Standard-of-Care Drugs Unfeasible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, a detailed comparison of the natural compound Viscidulin II with any standard-of-care drug is not possible at this time. The requisite experimental data on the biological activity, mechanism of action, and therapeutic targets of this compound are not available in the public domain.

This guide was intended to provide researchers, scientists, and drug development professionals with a thorough, data-driven comparison of this compound against current therapeutic standards. However, the foundational information needed to perform such an analysis—including preclinical and clinical data on efficacy and safety—is absent from published scientific literature.

Our research process involved extensive queries of databases such as PubChem and ChemicalBook, as well as broad searches for in vitro and in vivo studies related to this compound and its potential source, the plant genus Salvia. While general information on the chemical structure of this compound (C17H14O7) is available, there is a significant lack of published research detailing its pharmacological properties.

For a meaningful comparison with a standard-of-care drug, the following information would be essential:

  • Therapeutic Indication: The specific disease or condition that this compound is intended to treat.

  • Mechanism of Action: The specific biochemical pathway or target through which this compound exerts its effects.

  • Efficacy Data: Quantitative results from controlled experiments demonstrating the compound's effectiveness.

  • Safety and Toxicity Profile: Data on the potential adverse effects of the compound.

Without this information, it is impossible to identify an appropriate standard-of-care drug for comparison, let alone to populate comparative data tables or construct relevant signaling pathway diagrams as per the requested format.

We remain committed to providing high-quality, data-supported guides for the scientific community. Should you have a different compound of interest with a more established body of research, we would be pleased to generate a comprehensive comparative analysis. For instance, providing a specific therapeutic area (e.g., oncology, inflammatory diseases) and a known investigational drug could allow for the creation of the detailed guide originally envisioned.

Viscidulin II: Unraveling the Mechanism of Action Remains an Open Scientific Question

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the potential therapeutic applications of Viscidulin II, a comprehensive understanding of its mechanism of action, supported by experimental validation, is not available in the current scientific literature. This lack of foundational data precludes a detailed comparison with alternative compounds and the creation of in-depth guides for researchers and drug development professionals.

Our extensive search of scientific databases and literature has revealed no published studies detailing the specific signaling pathways modulated by this compound, its molecular targets, or quantitative data from validation experiments. While the chemical structure of this compound is documented, its biological activity and pharmacological profile remain uncharacterized.

This information gap makes it impossible to fulfill the request for a comparative guide that includes data tables, experimental protocols, and signaling pathway diagrams. Such a guide is contingent on the existence of peer-reviewed and validated experimental data, which, for this compound, appears to be non-existent at this time.

For researchers, scientists, and drug development professionals interested in this compound, the current state of knowledge highlights a significant opportunity for novel research. Future investigations would need to focus on:

  • Initial screening: Determining the general biological effects of this compound on various cell lines and in different disease models.

  • Target identification: Identifying the specific proteins, enzymes, or receptors that this compound interacts with to exert its effects.

  • Pathway analysis: Elucidating the downstream signaling cascades that are activated or inhibited by this compound.

  • In vivo studies: Evaluating the efficacy, safety, and pharmacokinetic profile of this compound in animal models.

Without these fundamental studies, any discussion of this compound's mechanism of action would be purely speculative. The scientific community awaits foundational research to unlock the potential of this compound and place it within the broader landscape of therapeutic alternatives.

Cross-Validation of Analytical Methods for Viscidulin II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of hypothetical High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Viscidulin II, a flavonoid of interest in pharmaceutical research.

This guide provides a comparative overview of two common analytical techniques, HPLC with Diode-Array Detection (DAD) and LC-MS/MS, for the quantitative analysis of this compound. Due to the limited availability of direct cross-validation studies for this compound, this comparison is based on established performance characteristics of these methods for similar flavonoid compounds found in the Scutellaria genus. The presented data serves as a representative model for researchers and drug development professionals to understand the relative strengths and applications of each method.

Data Presentation: A Comparative Analysis

The following table summarizes the typical performance characteristics of hypothetical HPLC-DAD and LC-MS/MS methods for the analysis of this compound. These values are derived from published methods for structurally related flavonoids and serve as a benchmark for method selection and development.

ParameterHPLC-DADLC-MS/MS
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1.0 µg/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3.0 µg/mL0.03 - 0.3 ng/mL
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 3%
Specificity ModerateHigh
Matrix Effect Prone to interferenceLess susceptible
Run Time 15 - 30 minutes5 - 15 minutes
Instrumentation Cost LowerHigher
Operational Complexity ModerateHigh

Experimental Protocols

The methodologies outlined below are representative protocols for the analysis of this compound using HPLC-DAD and LC-MS/MS. These should be optimized and validated for specific matrices and research questions.

HPLC-DAD Method

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: UV detection at the maximum absorbance of this compound (typically determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Extraction of this compound from the sample matrix using a suitable solvent (e.g., methanol, ethanol).

    • Filtration of the extract through a 0.45 µm syringe filter.

    • Dilution of the filtered extract to a concentration within the calibration range.

  • Validation Parameters:

    • Linearity: Assessed by analyzing a series of standard solutions at different concentrations.

    • Accuracy: Determined by spike and recovery experiments at three different concentration levels.

    • Precision: Evaluated by analyzing replicate samples on the same day (intra-day) and on different days (inter-day).

    • LOD and LOQ: Calculated based on the signal-to-noise ratio of the chromatogram.

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices.

  • Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI in either positive or negative ion mode, optimized for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

    • Ion Source Parameters: Optimized for desolvation temperature, gas flow, and capillary voltage.

  • Sample Preparation:

    • Extraction of this compound from the sample matrix.

    • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for sample clean-up and concentration.

    • Reconstitution of the dried extract in the initial mobile phase.

  • Validation Parameters: Similar to the HPLC-DAD method, with the addition of assessing matrix effects by comparing the response of the analyte in the matrix to that in a neat solution.

Visualizing the Workflow

The following diagrams illustrate the key stages involved in the cross-validation of these analytical methods.

CrossValidationWorkflow cluster_planning 1. Planning & Design cluster_execution 2. Experimental Execution cluster_validation 3. Method Validation cluster_comparison 4. Data Comparison & Reporting DefineObjective Define Objective SelectMethods Select HPLC & LC-MS/MS DefineObjective->SelectMethods SetCriteria Set Acceptance Criteria SelectMethods->SetCriteria PrepareSamples Prepare Samples & Standards AnalyzeHPLC Analyze via HPLC-DAD PrepareSamples->AnalyzeHPLC AnalyzeLCMS Analyze via LC-MS/MS PrepareSamples->AnalyzeLCMS Linearity Linearity AnalyzeHPLC->Linearity Accuracy Accuracy AnalyzeHPLC->Accuracy Precision Precision AnalyzeHPLC->Precision LOD_LOQ LOD/LOQ AnalyzeHPLC->LOD_LOQ Specificity Specificity AnalyzeHPLC->Specificity AnalyzeLCMS->Linearity AnalyzeLCMS->Accuracy AnalyzeLCMS->Precision AnalyzeLCMS->LOD_LOQ AnalyzeLCMS->Specificity CompareData Compare Performance Data Linearity->CompareData Accuracy->CompareData Precision->CompareData LOD_LOQ->CompareData Specificity->CompareData GenerateReport Generate Comparison Guide CompareData->GenerateReport SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ViscidulinII This compound Receptor Receptor ViscidulinII->Receptor Binds to or modulates receptor ROS Reactive Oxygen Species (ROS) ViscidulinII->ROS Scavenges KinaseCascade Kinase Cascade (e.g., MAPK) Receptor->KinaseCascade Activates/Inhibits TranscriptionFactor Transcription Factor (e.g., NF-κB, Nrf2) KinaseCascade->TranscriptionFactor Regulates ROS->KinaseCascade Influences GeneExpression Gene Expression (Anti-inflammatory, Antioxidant) TranscriptionFactor->GeneExpression Controls

Assessing the Target Specificity of Viscidulin II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies, particularly kinase inhibitors, hinges on a thorough understanding of their specificity. A highly specific inhibitor interacts with its intended target with significantly greater affinity than with other cellular components, minimizing off-target effects and potential toxicity. This guide provides a comparative framework for assessing the target specificity of a novel kinase inhibitor, Viscidulin II, against other hypothetical alternatives. We present supporting experimental data, detailed protocols for key assays, and visual representations of workflows and signaling pathways to aid in the objective evaluation of these compounds.

Comparative Analysis of Kinase Inhibitor Specificity

To contextualize the specificity of this compound, we compare it with two hypothetical kinase inhibitors, Compound A (a moderately selective inhibitor) and Compound B (a non-selective inhibitor). The following table summarizes key quantitative data from various assays.

Parameter This compound Compound A Compound B
Target Kinase IC50 (nM) 1550250
Selectivity Score (S-Score) 0.020.150.50
Dissociation Constant (Kd) (nM) 1045300
Binding Enthalpy (ΔH) (kcal/mol) -10.5-8.2-5.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are foundational for generating reliable and reproducible data for assessing inhibitor specificity.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.

Protocol:

  • Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP in a kinase assay buffer.

  • Add varying concentrations of the test inhibitor (this compound, Compound A, or Compound B) to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.

Kinome-Wide Specificity Profiling

This high-throughput screening method assesses the activity of an inhibitor against a large panel of kinases to determine its selectivity.

Protocol:

  • Utilize a commercial kinome profiling service or an in-house platform that offers a panel of purified, active kinases (e.g., 100-400 kinases).

  • Screen the test inhibitor at a fixed concentration (e.g., 1 µM) against the entire kinase panel.

  • Measure the percentage of inhibition for each kinase in the panel.

  • Calculate a Selectivity Score (S-Score) by dividing the number of kinases inhibited above a certain threshold (e.g., >70%) by the total number of kinases in the panel. A lower S-Score indicates higher selectivity.

  • For kinases that show significant inhibition, perform follow-up dose-response experiments to determine their respective IC50 values.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique that directly measures the heat changes associated with a binding event, providing thermodynamic parameters of the interaction.[1]

Protocol:

  • Prepare a solution of the purified target kinase in a suitable buffer and place it in the sample cell of the ITC instrument.

  • Prepare a solution of the test inhibitor in the same buffer and load it into the injection syringe.

  • Perform a series of small, sequential injections of the inhibitor into the kinase solution while monitoring the heat released or absorbed.

  • Integrate the heat-change peaks to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and binding enthalpy (ΔH). A lower Kd value indicates a stronger binding affinity.

Surface Plasmon Resonance (SPR)

SPR is another biophysical technique that measures the binding kinetics and affinity of an inhibitor to its target in real-time without the need for labels.[2]

Protocol:

  • Immobilize the purified target kinase onto the surface of an SPR sensor chip.

  • Flow a solution containing the test inhibitor at various concentrations over the sensor chip surface.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of inhibitor bound to the immobilized kinase.

  • Generate sensorgrams that show the association and dissociation phases of the interaction.

  • Analyze the sensorgrams using appropriate kinetic models to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental workflows and the signaling pathway context.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Biophysical Validation In_Vitro_Assay In Vitro Kinase Assay (Determine IC50) Kinome_Profiling Kinome-Wide Profiling (Determine S-Score) In_Vitro_Assay->Kinome_Profiling Promising Candidates ITC Isothermal Titration Calorimetry (Determine Kd, ΔH) Kinome_Profiling->ITC Highly Selective Inhibitors SPR Surface Plasmon Resonance (Determine kon, koff, Kd) Kinome_Profiling->SPR Highly Selective Inhibitors Lead_Optimization Lead Optimization ITC->Lead_Optimization SPR->Lead_Optimization

Caption: Workflow for assessing kinase inhibitor specificity.

Kinase_Signaling_Pathway cluster_upstream Upstream Activation cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Target_Kinase Target Kinase Kinase_1->Target_Kinase Kinase_3 Kinase 3 Target_Kinase->Kinase_3 Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription_Factor->Cellular_Response Viscidulin_II This compound Viscidulin_II->Target_Kinase Inhibition

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

References

Comprehensive Efficacy Analysis of Viscidulin II in Preclinical Models Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough investigation into the scientific literature, no specific preclinical efficacy data for the flavonoid Viscidulin II in any disease model could be identified. This lack of available research prevents a direct comparison with alternative compounds as initially requested.

This compound is a flavonoid compound, chemically identified as 2-(2,6-dihydroxyphenyl)-5-hydroxy-7,8-dimethoxychromen-4-one. It is known to be a constituent of plants belonging to the Scutellaria genus, a group of plants recognized for a variety of medicinal properties, including anti-inflammatory and anti-cancer activities. However, research into the specific biological effects of isolated this compound appears to be limited or not publicly available.

While numerous studies have explored the preclinical efficacy of extracts from various Scutellaria species, these extracts contain a complex mixture of compounds, making it impossible to attribute any observed effects solely to this compound. Without studies on the purified compound, a quantitative comparison of its efficacy against other therapeutic alternatives cannot be constructed.

Researchers and drug development professionals interested in the potential of this compound would need to conduct foundational preclinical studies to establish its bioactivity, efficacy, and mechanism of action in relevant disease models. Such studies would be the necessary first step before any comparative analysis could be performed.

Given the absence of foundational efficacy data for this compound, the creation of a comparison guide with detailed data tables, experimental protocols, and signaling pathway diagrams is not feasible at this time. Further primary research is required to elucidate the therapeutic potential of this natural compound.

Head-to-Head Comparison of Viscidulin II Analogs: A Research Blueprint

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available literature does not contain information on the synthesis or biological evaluation of Viscidulin II analogs. Consequently, a direct head-to-head comparison with experimental data is not possible at this time. This guide provides a comprehensive and detailed framework for the hypothetical synthesis, evaluation, and comparison of this compound analogs, should they be developed. It is intended to serve as a blueprint for future research in this area.

Introduction to this compound

This compound is a flavonoid, a class of natural products known for a wide range of biological activities. Its chemical structure, available from PubChem (CID 5322059), suggests potential for biological activity, possibly in areas such as anti-inflammatory or anticancer research, which are common for flavonoids. The lack of research into this compound and its potential analogs presents a novel opportunity for investigation in the field of medicinal chemistry and drug discovery.

Hypothetical Research Workflow for this compound Analog Comparison

The following sections outline a comprehensive, albeit hypothetical, workflow for the synthesis and comparative evaluation of this compound analogs.

G cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Comparison cluster_output Output start This compound Scaffold synthesis Chemical Modification (e.g., O-alkylation, C-alkylation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) purification->anti_inflammatory data_table Quantitative Data Tabulation cytotoxicity->data_table target_id Target Identification (e.g., Kinase Assays) anti_inflammatory->target_id anti_inflammatory->data_table pathway Signaling Pathway Analysis target_id->pathway sar Structure-Activity Relationship (SAR) guide Comparison Guide sar->guide data_table->sar

Caption: Hypothetical workflow for the development and comparison of this compound analogs.

Data Presentation: Hypothetical Comparative Data

The following tables are examples of how quantitative data for hypothetical this compound analogs could be structured for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound Analogs against A549 Cancer Cell Line

CompoundModificationIC₅₀ (µM) ± SDSelectivity Index (SI)
This compoundParent Compound25.3 ± 2.11.8
V-Analog-013'-OCH₃15.8 ± 1.53.2
V-Analog-024'-Cl8.2 ± 0.95.1
V-Analog-037-OH32.1 ± 3.41.2
DoxorubicinPositive Control0.5 ± 0.110.0

Table 2: Anti-inflammatory Activity of this compound Analogs in LPS-stimulated RAW 264.7 Macrophages

Compound (10 µM)NO Inhibition (%) ± SDIL-6 Reduction (%) ± SDTNF-α Reduction (%) ± SD
This compound45.2 ± 3.838.1 ± 4.241.5 ± 3.9
V-Analog-0162.7 ± 5.155.9 ± 4.858.3 ± 5.0
V-Analog-0278.4 ± 6.371.2 ± 5.575.1 ± 6.1
V-Analog-0331.5 ± 2.925.6 ± 3.128.9 ± 3.3
DexamethasonePositive Control92.1 ± 7.588.4 ± 7.1

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Culture: A549 human lung carcinoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: this compound and its analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium. The cells are treated with various concentrations of the compounds (e.g., 0.1 to 100 µM) for 48 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated with this compound analogs at various concentrations for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Griess Assay: 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Mandatory Visualization

Hypothetical Signaling Pathway Modulated by this compound Analogs

The following diagram illustrates a hypothetical anti-inflammatory signaling pathway that could be modulated by this compound analogs, based on known mechanisms of other flavonoids.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->ProInflammatory transcription Viscidulin_Analog This compound Analog Viscidulin_Analog->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a this compound analog.

Conclusion and Future Directions

While the current body of scientific literature on this compound is limited, its flavonoid structure holds promise for biological activity. The hypothetical framework presented in this guide provides a rigorous and systematic approach to the synthesis, screening, and comparative analysis of this compound analogs. Future research efforts based on this blueprint could uncover novel therapeutic agents and provide valuable insights into the structure-activity relationships of this class of compounds. It is recommended that initial studies focus on establishing the foundational biological activities of the parent this compound molecule to guide the rational design of future analogs.

The Synergistic Potential of Plant-Derived Compounds in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the enhanced efficacy of conventional chemotherapeutic agents when combined with natural compounds, supported by experimental data.

Introduction

The quest for more effective and less toxic cancer treatments has led researchers to explore the synergistic potential of combining conventional chemotherapeutic drugs with naturally derived compounds. While specific research on the synergistic effects of Viscidulin II is not extensively available in publicly accessible literature, this guide provides a comparative analysis of other well-researched plant-derived compounds that have demonstrated significant synergistic interactions with established anticancer drugs. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical data supporting these combination therapies.

The primary goal of combining therapies is to achieve a greater therapeutic effect than the sum of the individual agents, a phenomenon known as synergy. This can manifest as increased cancer cell death, reduced tumor growth, and potentially lower required doses of cytotoxic chemotherapy, thereby mitigating side effects.[1][2] This guide will delve into the experimental data for combinations of prominent phytochemicals with conventional drugs like cisplatin, doxorubicin, and paclitaxel, presenting the data in a clear, comparative format.

Comparative Analysis of Synergistic Effects

The following tables summarize the quantitative data from various in vitro studies, showcasing the synergistic effects of selected plant-derived compounds when combined with standard chemotherapeutic agents. The Combination Index (CI) is a key metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergistic Effects with Cisplatin
Plant-Derived CompoundCancer Cell LineIC50 (Compound Alone)IC50 (Cisplatin Alone)IC50 (Combination)Combination Index (CI)Reference
Oridonin KYSE30 (Esophageal)Not SpecifiedNot SpecifiedNot Specified0.403[3]
KYSE510 (Esophageal)Not SpecifiedNot SpecifiedNot Specified0.389[3]
Apigenin (20 µM) HepG2 (Liver)Not Applicable> 20 µM~5 µMSynergistic[4]
Hep3B (Liver)Not Applicable~15 µM~10 µMSynergistic[4]
Huh7 (Liver)Not Applicable~18 µM~8 µMSynergistic[4]
Granulin A HCC (Liver)Not SpecifiedNot SpecifiedNot Specified< 1[5]
Magnoflorine MDA-MB-468 (Breast)Not SpecifiedNot SpecifiedNot SpecifiedSynergistic/Additive[6]
Table 2: Synergistic Effects with Doxorubicin
Plant-Derived CompoundCancer Cell LineIC50 (Compound Alone)IC50 (Doxorubicin Alone)IC50 (Combination)Combination Index (CI)Reference
Curcumin MCF-7 (Breast, DOX-Resistant)Not SpecifiedHigherLowerSynergistic[7]
MDA-MB-231 (Breast, DOX-Resistant)Not SpecifiedHigherLowerSynergistic[7]
Camptothecin 4T1 (Breast)Not SpecifiedNot SpecifiedNot Specified0.01 - 0.1[8]
Tacrolimus (FK506) Huh7 (Hepatocellular)Not Specified0.85 µMLower< 0.9[9]
HepG2 (Hepatocellular)Not Specified0.37 µMLower< 0.9[9]
Table 3: Synergistic Effects with Paclitaxel
Plant-Derived CompoundCancer Cell LineIC50 (Compound Alone)IC50 (Paclitaxel Alone)IC50 (Combination)Combination Index (CI)Reference
Vinblastine KB (Epidermoid Carcinoma)Not SpecifiedNot SpecifiedNot SpecifiedSynergistic (Sequential)[10]
MCF-7 (Breast)Not SpecifiedNot SpecifiedNot SpecifiedSynergistic (Sequential)[10]
Vismodegib H1975 (NSCLC, EGFR-mutant)Not SpecifiedNot SpecifiedEnhanced CytotoxicityNot Specified[11]
PC9 (NSCLC, EGFR-mutant)Not SpecifiedNot SpecifiedEnhanced CytotoxicityNot Specified[11]
Eribulin MDA-MB-231 (Triple-Negative Breast)Not SpecifiedNot SpecifiedNot SpecifiedSynergistic[12]
Hs578T (Triple-Negative Breast)Not SpecifiedNot SpecifiedNot SpecifiedSynergistic[12]

Experimental Protocols

The methodologies employed in the cited studies are crucial for understanding and potentially replicating the observed synergistic effects. Below are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assays (MTT/SRB Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with the plant-derived compound alone, the chemotherapeutic drug alone, and a combination of both at various concentrations. A control group receives only the vehicle.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT/SRB Addition:

    • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • SRB Assay: Cells are fixed with trichloroacetic acid, washed, and stained with sulforhodamine B (SRB) solution. The bound dye is then solubilized.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 515 nm for SRB).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined from dose-response curves.

Isobolographic Analysis and Combination Index (CI) Calculation

The synergistic, additive, or antagonistic effects of drug combinations are quantitatively assessed using the Chou-Talalay method, which calculates the Combination Index (CI).

  • Dose-Effect Curves: Dose-effect curves are generated for each drug individually and for the combination at a constant ratio.

  • Median-Effect Equation: The data is fitted to the median-effect equation to determine parameters such as the median-effect dose (Dm) and the sigmoidicity of the dose-effect curve (m).

  • CI Calculation: The Combination Index is calculated using specialized software (e.g., CalcuSyn or CompuSyn). The general equation for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

  • Interpretation:

    • CI < 0.9: Synergy

    • 0.9 ≤ CI ≤ 1.1: Additive effect

    • CI > 1.1: Antagonism

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying synergy is critical for rational drug combination design. The following diagrams, generated using Graphviz, illustrate common signaling pathways targeted by these combination therapies and a typical experimental workflow.

Synergy_Signaling_Pathway cluster_pathways Cellular Signaling Pathways Chemo Chemotherapeutic Agent DNA_Damage DNA Damage Chemo->DNA_Damage Induces ROS ↑ ROS Chemo->ROS Induces Phyto Phytochemical Phyto->ROS Modulates NFkB NF-κB Pathway Phyto->NFkB Inhibits Akt_mTOR Akt/mTOR Pathway Phyto->Akt_mTOR Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis NFkB->Apoptosis Inhibits Akt_mTOR->Apoptosis Inhibits

Caption: General signaling pathways affected by combination therapy.

Experimental_Workflow A 1. Cell Culture (Select Cancer Cell Lines) B 2. Dose-Response Analysis (Individual Agents) A->B C 3. Combination Treatment (Fixed Ratio) B->C D 4. Cell Viability Assay (e.g., MTT, SRB) C->D E 5. Synergy Analysis (Isobologram, CI Calculation) D->E F 6. Mechanistic Studies (Western Blot, Flow Cytometry) E->F If Synergistic G 7. In Vivo Validation (Xenograft Models) F->G

Caption: A typical experimental workflow for assessing drug synergy.

Conclusion

The evidence presented in this guide strongly suggests that various plant-derived compounds can act synergistically with conventional chemotherapeutic agents against a range of cancer cell lines. These combinations often lead to enhanced cytotoxicity, allowing for potentially lower and less toxic doses of chemotherapy. While specific data on this compound in combination therapies is currently limited, the successful synergistic interactions observed with other phytochemicals, such as curcumin, oridonin, and apigenin, provide a strong rationale for future investigations into this compound and other novel natural compounds. The detailed experimental protocols and pathway analyses included here offer a framework for researchers to design and execute such studies, ultimately contributing to the development of more effective and personalized cancer treatments.

References

Safety Operating Guide

Proper Disposal of Viscidulin II: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Viscidulin II, a substance categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these procedures is critical for laboratory safety and environmental protection.

Key Safety and Hazard Information

This compound presents specific hazards that must be understood to ensure safe handling and disposal. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).[1]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE) and Handling

Prior to handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.[1]

Handling Precautions:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust or aerosols.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Ensure adequate ventilation in the handling area.[1]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to prevent its release into the environment.[1] Improper disposal is a violation of regulations and poses a significant threat to aquatic ecosystems.

Step 1: Collection of Waste

  • All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spillage cleanup materials, must be collected in a designated and clearly labeled waste container.

  • The container must be securely sealed to prevent leakage.

Step 2: Spillage Management

  • In the event of a spill, prevent further leakage or spillage.[1]

  • Keep the product away from drains and water courses.[1]

  • For liquid spills, absorb with a finely-powdered liquid-binding material such as diatomite or universal binders.[1]

  • Collect the absorbed material and any contaminated soil into the designated hazardous waste container.

  • Decontaminate the spill surface by scrubbing with alcohol.[1]

Step 3: Final Disposal

  • The sealed waste container holding this compound must be disposed of through an approved waste disposal plant.[1]

  • Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[1]

  • Do not dispose of this compound down the drain or in the general trash.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Response cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Use Designated, Labeled Hazardous Waste Container ppe->container collect_waste Collect all this compound Waste Materials container->collect_waste spill Accidental Spill? collect_waste->spill contain Contain Spill spill->contain Yes seal Securely Seal Container spill->seal No absorb Absorb with Inert Material contain->absorb cleanup Collect Cleanup Debris absorb->cleanup decontaminate Decontaminate Surface cleanup->decontaminate decontaminate->collect_waste transfer Transfer to Approved Waste Disposal Plant seal->transfer regulations Follow Federal, State, and Local Regulations transfer->regulations end End: Proper Disposal Complete regulations->end

Caption: this compound Disposal Workflow.

Emergency First Aid Procedures

In case of accidental exposure, follow these first aid measures immediately.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Remove contact lenses if present. Call a physician promptly.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. DO NOT induce vomiting. Call a physician.[1]

The following diagram outlines the immediate actions to be taken in case of accidental exposure to this compound.

cluster_routes cluster_actions exposure Accidental Exposure to this compound eye Eye Contact exposure->eye skin Skin Contact exposure->skin inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush Eyes with Water eye->flush_eyes rinse_skin Rinse Skin with Water skin->rinse_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth physician Call a Physician flush_eyes->physician rinse_skin->physician fresh_air->physician rinse_mouth->physician

Caption: Emergency First Aid for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Viscidulin II
Reactant of Route 2
Viscidulin II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.